1-(2,3-Dichlorophenyl)-2-thiourea
Description
The exact mass of the compound 1-(2,3-Dichlorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMVDBEJWQFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374223 | |
| Record name | N-(2,3-Dichlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41542-06-7 | |
| Record name | N-(2,3-Dichlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41542-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(2,3-Dichlorophenyl)-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2,3-Dichlorophenyl)-2-thiourea. This compound belongs to the class of thiourea derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details experimental protocols, quantitative data, and relevant biological pathways to facilitate further research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through a reliable and efficient method involving the reaction of 2,3-dichloroaniline with ammonium thiocyanate in an acidic medium. This method proceeds via the in-situ formation of 2,3-dichlorophenyl isothiocyanate, which subsequently reacts with ammonia generated from the ammonium salt to yield the target thiourea.
Experimental Protocol: Synthesis from 2,3-Dichloroaniline
This protocol is adapted from established methods for the synthesis of analogous aryl thioureas.
Materials:
-
2,3-Dichloroaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dichloroaniline (0.1 mol), ammonium thiocyanate (0.12 mol), and 100 mL of ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (5 mL) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After completion of the reaction, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with constant stirring.
-
Isolation: A white or off-white precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven at 60°C. For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are the expected results from various analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₆Cl₂N₂S |
| Molecular Weight | 221.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in alcohols, and insoluble in water. |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts are summarized below (predicted values based on analogous compounds, to be confirmed by experimental data).
| ¹H NMR (DMSO-d₆, 400 MHz) |
| Chemical Shift (δ, ppm) |
| ~ 9.5 - 10.0 |
| ~ 7.5 - 7.8 |
| ~ 7.2 - 7.4 |
| ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) |
| ~ 180 - 185 |
| ~ 135 - 140 |
| ~ 125 - 132 |
| ~ 120 - 125 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups in the molecule.
| Characteristic IR Absorption Bands (KBr, cm⁻¹) |
| Frequency Range (cm⁻¹) |
| 3400 - 3200 |
| 1600 - 1650 |
| 1500 - 1550 |
| 1300 - 1350 |
| 700 - 800 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
| Mass Spectrometry Data (Electron Ionization, EI) |
| m/z Value |
| 220/222/224 |
| 161/163 |
| 145/147 |
Biological Activity and Potential Signaling Pathways
Thiourea derivatives containing dichlorophenyl moieties have demonstrated significant potential as anticancer agents.[1] The biological activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the activity of various protein kinases involved in cell growth and proliferation.
Anticancer Activity
Studies on structurally related dichlorophenyl thiourea compounds have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.
Potential Signaling Pathway: Induction of Apoptosis
A plausible mechanism for the anticancer activity of this compound is the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Apoptosis Induction Pathway Diagram
Caption: Plausible signaling pathway for apoptosis induction by the title compound.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The potential of this compound as an anticancer agent, likely acting through the induction of apoptosis, warrants further investigation to elucidate its precise mechanism of action and to evaluate its therapeutic efficacy.
References
A Technical Guide to the Spectroscopic Analysis of 1-(2,3-Dichlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
1-(2,3-Dichlorophenyl)-2-thiourea is an organic compound featuring a dichlorinated phenyl ring attached to a thiourea group. The precise arrangement of atoms is crucial for its chemical and biological activity, and spectroscopic techniques are essential for confirming its identity and purity.
Caption: Molecular structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These are predictive values based on typical ranges for similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.6 | m | 3H | Ar-H |
| ~ 8.0 - 8.5 | br s | 1H | Ar-NH |
| ~ 7.5 - 8.0 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 | C=S |
| ~ 120 - 140 | Ar-C |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretch |
| 1620 - 1580 | Strong | N-H bend |
| 1550 - 1450 | Strong | C=C stretch (aromatic) |
| 1400 - 1300 | Medium | C-N stretch |
| 800 - 700 | Strong | C-Cl stretch |
| 750 - 650 | Medium | C=S stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular Ion |
| [M+2]+ | Isotope peak for one ³⁷Cl |
| [M+4]+ | Isotope peak for two ³⁷Cl |
| Fragments | Loss of NH₂, CS, and cleavage of the phenyl-nitrogen bond |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1]
-
The solution is then filtered into a clean NMR tube to a depth of about 4-5 cm.[1]
-
A small amount of an internal standard, typically tetramethylsilane (TMS), is added.[1]
Instrumentation and Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: Spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (KBr Pellet Method):
-
A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[2]
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[3]
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
For a non-volatile solid like this compound, Electrospray Ionization (ESI) is a common and effective soft ionization technique.[4]
Instrumentation and Data Acquisition:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.
-
The instrument analyzes the generated ions based on their mass-to-charge (m/z) ratio.[3]
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structure elucidation.[4]
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the expected fragmentation of the target molecule.
Caption: A generalized workflow for spectroscopic analysis.
Caption: A simplified representation of potential fragmentation in mass spectrometry.
References
An In-depth Technical Guide on the Crystal Structure of 1-(2,3-Dichlorophenyl)-2-thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure and experimental protocols related to 1-(2,3-dichlorophenyl)-2-thiourea derivatives. The focus of this document is on the synthesis, crystallographic analysis, and structural features of these compounds, which are of significant interest in the fields of medicinal chemistry and materials science. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug design and development.
Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of the (R¹R²N)(R³R⁴N)C=S functional group. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The spatial arrangement of atoms and intermolecular interactions within the crystal lattice of these compounds play a crucial role in their physicochemical properties and biological efficacy. The 1-(2,3-dichlorophenyl) moiety is a common substituent in many pharmacologically active molecules, and its incorporation into the thiourea scaffold can significantly influence the resulting compound's crystal packing and bioactivity.
This guide will focus on the detailed crystal structure analysis of a representative compound, 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, for which comprehensive crystallographic data is available.
Experimental Protocols
The synthesis and crystal growth of this compound derivatives generally follow established synthetic methodologies for thioureas. The following protocols are based on the successful synthesis and crystallization of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea[1].
Synthesis of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea
The synthesis is a two-step, one-pot reaction.
Step 1: Formation of Acetyl Isothiocyanate A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml). The reaction mixture is then refluxed for 30 minutes to form acetyl isothiocyanate in situ.
Step 2: Reaction with 2,3-Dichloroaniline After cooling the reaction mixture to room temperature, a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) is added. The mixture is then refluxed for an additional 3 hours.
Work-up and Purification The reaction mixture is poured into acidified cold water, which causes the product to precipitate. The resulting solid, 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, is collected by filtration and recrystallized from acetonitrile to achieve a constant melting point. The purity of the compound is typically verified by infrared spectroscopy[1].
Crystal Growth
Single crystals suitable for X-ray diffraction studies can be grown by slow evaporation of a saturated solution of the purified compound. For 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, prism-like light yellow single crystals were obtained from an acetonitrile solution at room temperature[1].
X-ray Crystallography
The determination of the crystal structure involves the following key steps:
Data Collection A suitable single crystal is mounted on a diffractometer. For 3-Acetyl-1-(2,3-dichlorophenyl)thiourea, data was collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector using Mo Kα radiation[1].
Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively[1].
Data Presentation: Crystallographic Data
The following table summarizes the key crystallographic data for 3-Acetyl-1-(2,3-dichlorophenyl)thiourea[1].
| Parameter | 3-Acetyl-1-(2,3-dichlorophenyl)thiourea |
| Chemical Formula | C₉H₈Cl₂N₂OS |
| Formula Weight | 263.13 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 7.8475 (6) |
| b (Å) | 9.5987 (7) |
| c (Å) | 15.141 (1) |
| α (°) | 90.044 (6) |
| β (°) | 91.099 (6) |
| γ (°) | 100.208 (6) |
| Volume (ų) | 1122.24 (14) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.558 |
| Absorption Coefficient (mm⁻¹) | 0.74 |
| Reflections Collected | 7971 |
| Independent Reflections | 4578 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.106 |
Structural Analysis and Visualization
The crystal structure of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea reveals several key features. The asymmetric unit contains two independent molecules. In the crystal, these molecules form inversion dimers through pairs of N—H···S intermolecular hydrogen bonds. Furthermore, an intramolecular N—H···O hydrogen bond is observed, which stabilizes the molecular conformation[1].
The conformation of the N-H bonds is anti to each other. The conformations of the C=S and C=O groups are also anti to each other and to the adjacent N-H bonds[1]. The 2,3-dichlorophenyl ring and the acetylthiourea side chain are not coplanar, with dihedral angles of 62.5(1)° and 51.3(1)° in the two independent molecules[1].
Experimental and Analytical Workflow
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation.
Key Intermolecular Interactions
The crystal packing of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea is primarily governed by hydrogen bonding. The following diagram illustrates the key interactions.
Conclusion
The crystal structure of 3-Acetyl-1-(2,3-dichlorophenyl)thiourea provides valuable insights into the conformational preferences and intermolecular interactions of this class of compounds. The detailed experimental protocols outlined in this guide offer a reliable methodology for the synthesis and crystallographic analysis of new derivatives. A comprehensive understanding of the three-dimensional arrangement of these molecules is paramount for establishing structure-activity relationships and for the rational design of novel therapeutic agents and functional materials. Further research into a wider range of this compound derivatives is warranted to build a more extensive crystallographic database, which will undoubtedly aid in the future development of compounds with tailored properties.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dichlorophenyl)-2-thiourea
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the chemical compound 1-(2,3-Dichlorophenyl)-2-thiourea. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound is a derivative of thiourea containing a dichlorinated phenyl ring. Its physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models are included to provide a more complete profile.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1] |
| Melting Point | 160-162 °C | [1] |
| Boiling Point | 355.3±25.0 °C (Predicted) | [2] |
| Solubility | No experimental data available. Predicted to be sparingly soluble in water. | |
| pKa | 12.34±0.70 (Predicted) | [3] |
| logP | 1.4812 (Predicted for a similar compound) | [4] |
Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of this compound can be adapted from general procedures for the synthesis of N-aryl thioureas. A common approach involves the reaction of the corresponding aniline with a source of thiocyanate.
Materials:
-
2,3-dichloroaniline
-
Ammonium thiocyanate
-
Acetyl chloride
-
Acetone (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Formation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml). The reaction mixture is then refluxed for 30 minutes to form acetyl isothiocyanate in situ[5].
-
Reaction with 2,3-Dichloroaniline: After cooling the mixture to room temperature, a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) is added to the flask[5].
-
Thiourea Formation: The resulting mixture is refluxed for an additional 3 hours[5].
-
Precipitation and Purification: The reaction mixture is then poured into acidified cold water. The resulting precipitate of this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture to obtain a product with a constant melting point[5].
Analytical Characterization
The synthesized this compound can be characterized using a variety of standard analytical techniques to confirm its identity and purity:
-
Melting Point Analysis: To determine the melting point range of the purified product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=S, and C-Cl stretching vibrations[5][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms[6].
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound[7].
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, and compare it with the theoretical values.
Potential Biological Activities and Mechanisms of Action
Thiourea derivatives, particularly those with dichlorophenyl substitutions, have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While specific signaling pathways for this compound have not been explicitly detailed in the literature, the following sections and diagrams illustrate the general mechanisms of action proposed for this class of compounds.
Anticancer Activity
Dichlorophenyl-substituted thiourea derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines[5]. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Anti-inflammatory Activity
The anti-inflammatory effects of thiourea derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways[8].
Antimicrobial Activity
The antimicrobial action of thiourea derivatives may involve the disruption of the bacterial cell membrane and wall integrity, leading to cell death[9].
References
- 1. In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry | MDPI [mdpi.com]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis | MDPI [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 9. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of Novel Dichlorophenylthiourea Compounds
Introduction: Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2] The incorporation of a dichlorophenyl moiety into the thiourea scaffold has been a key strategy in the development of new therapeutic agents, as the halogen atoms can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved bioactivity.[2] This technical guide provides an in-depth overview of the biological screening of novel dichlorophenylthiourea compounds, offering detailed experimental protocols, summarized quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in this field.
Anticancer and Cytotoxic Screening
Dichlorophenylthiourea derivatives have shown considerable promise as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis and interference with key cellular signaling pathways.[3][4]
Data Presentation: Cytotoxic Activity
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which represents the concentration of the compound required to inhibit cell growth or viability by 50%.
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| 3,4-Dichlorophenylthiourea | SW620 (Metastatic Colon Cancer) | IC50 | 1.5 ± 0.72 | [3] |
| 3,4-Dichlorophenylthiourea | SW480 (Colon Cancer) | IC50 | 8.9 (range 1.5-8.9) | [3] |
| 4-Chloro-3-nitrophenylthioureas | Hematological Tumor Cell Lines | CC50 | ≤ 10 | [2] |
| N,N'-Diarylthiourea Derivative | MCF-7 (Breast Cancer) | IC50 | 338.33 ± 1.52 | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenylthiourea compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.
Protocol 2: Apoptosis Assessment by Flow Cytometry
This method quantifies the extent of apoptosis induced by the test compounds using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cancer cells with the dichlorophenylthiourea compounds at their respective IC50 concentrations for a predetermined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[3]
Visualization of Workflow and Pathways
Antimicrobial Screening
Several dichlorophenyl-substituted isothiourea derivatives have demonstrated significant activity against a variety of pathogenic bacteria, including multidrug-resistant (MDR) strains.[5][6] Screening typically involves determining the minimum concentration of a compound that inhibits microbial growth.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy is primarily reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Compound C2¹ | Pseudomonas aeruginosa | MIC50 | 32 | [5][6] |
| Compound C2¹ | Burkholderia cepacia complex | MIC | 64 (inhibits all isolates) | [5][6][7] |
| Compounds C2¹ & A22² | NDM-1 producing Enterobacteriaceae | MIC90 | 4 | [5][6] |
| 4-Chloro-3-nitrophenylthioureas | Staphylococcal strains | MIC | 2 - 64 | [2] |
| Novel Thiourea Derivative | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC | 40 - 50 | [1] |
| ¹ S-(4-chlorobenzyl)isothiourea hydrochloride | ||||
| ² S-(3,4-dichlorobenzyl)isothiourea hydrochloride |
Experimental Protocols
Protocol 3: Broth Microdilution Method for MIC Determination
This quantitative assay is a gold standard for determining the MIC of an antimicrobial agent.[8]
-
Compound Preparation: Prepare a stock solution of the dichlorophenylthiourea compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microplate.[8]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh 18-24 hour agar plate. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to the wells containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]
Protocol 4: Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method used for initial screening of antimicrobial activity.[8]
-
Plate Inoculation: Prepare a standardized bacterial inoculum as described for the broth microdilution method. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[8]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the "zone of inhibition" around each disk. A larger zone diameter indicates greater antimicrobial activity.
Visualization of Workflow
Enzyme Inhibition Screening
The thiourea scaffold is present in numerous enzyme inhibitors. Dichlorophenylthiourea derivatives have been investigated for their ability to inhibit enzymes relevant to various diseases, such as diabetes.[9]
Data Presentation: Enzyme Inhibition
Inhibitory activity is expressed as the IC50 value, the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
| Compound/Derivative | Target Enzyme | Activity Metric | Value (nM) | Reference |
| 4-Fluorophenyl Thiourea¹ | α-Amylase | IC50 | 53.307 | [9] |
| 4-Fluorophenyl Thiourea¹ | α-Glucosidase | IC50 | 24.928 | [9] |
| ¹ Note: A fluorophenyl, not dichlorophenyl, derivative, but illustrates the potential of the general class. |
Experimental Protocol
Protocol 5: General Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a template for measuring enzyme inhibition using a fluorescent substrate.
-
Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Prepare solutions of the target enzyme and a suitable fluorogenic substrate.
-
Assay Setup: In a 96-well black microplate, add the test compound dilutions. Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.[10]
-
Fluorescence Monitoring: Immediately measure the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths. Record measurements at regular intervals for a set period (e.g., 30 minutes).[10]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Visualization of Mechanism
Antioxidant Activity Screening
Some dichlorophenylthiourea compounds have been reported to possess potent antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.
Data Presentation: Antioxidant Activity
Antioxidant capacity is often measured by the compound's ability to scavenge free radicals, with results expressed as an IC50 value.
| Compound/Derivative | Assay | Activity Metric | Value (µg/mL) | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Free Radical Scavenging | IC50 | 52 | [1] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Assay | IC50 | 45 | [1] |
Experimental Protocol
Protocol 6: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical by an antioxidant.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution. Include a control (methanol + DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The discoloration of the DPPH solution indicates scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 2. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Tautomeric Forms of 1-(2,3-Dichlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 1-(2,3-dichlorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document will delve into the fundamental principles of thione-thiol tautomerism, plausible synthetic routes, and characterization methodologies.
Introduction to Thiourea Tautomerism
Thiourea and its derivatives are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of thioureas, this equilibrium exists between the thione and thiol forms.[1][2] The thione form contains a carbon-sulfur double bond (C=S), while the thiol form, also known as isothiourea, possesses a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).[1][2] Generally, the thione tautomer is the more stable and predominant form in solution.[1][2] The position of this equilibrium can be influenced by factors such as the electronic nature of the substituents, the solvent, and temperature.
Synthesis of this compound
While a specific protocol for the synthesis of this compound was not found in the immediate search, a general and reliable method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with a source of thiocyanate. A plausible synthetic route is outlined below, adapted from procedures for similar compounds.[3]
Experimental Protocol: Synthesis of this compound
-
Materials: 2,3-dichloroaniline, ammonium thiocyanate, acetyl chloride, acetone, and water.
-
Procedure:
-
A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
The reaction mixture is refluxed for 30 minutes to form in situ acetyl isothiocyanate.
-
After cooling to room temperature, a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) is added.
-
The resulting mixture is refluxed for an additional 3 hours.
-
The reaction mixture is then poured into acidified cold water.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like acetonitrile.[3]
-
The purity of the synthesized compound would typically be confirmed by determining its melting point and using spectroscopic techniques.
Tautomeric Forms of this compound
The tautomeric equilibrium for this compound involves the interconversion between the thione and thiol forms, as depicted in the diagram below.
Caption: Tautomeric equilibrium of this compound.
The dichlorophenyl group is an electron-withdrawing group, which can influence the electron density on the thiourea moiety and potentially affect the position of the tautomeric equilibrium. However, it is generally expected that the thione form will remain the major contributor.
Spectroscopic Characterization of Tautomers
Spectroscopic methods are crucial for identifying and quantifying the different tautomeric forms.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the thione form, distinct signals for the N-H protons are expected. The chemical shifts of these protons can be influenced by hydrogen bonding and the solvent. In the thiol form, the appearance of an S-H proton signal and a change in the chemical shifts of the N-H and aromatic protons would be anticipated.
-
¹³C NMR: The most significant difference would be the chemical shift of the carbon atom in the thiourea core. In the thione form, the C=S carbon typically resonates in the range of 179-181 ppm. For the thiol form, this carbon, now part of a C=N bond, would shift to a different, typically lower, field.
4.2. Infrared (IR) Spectroscopy
-
Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 700-850 cm⁻¹. Additionally, N-H stretching vibrations are observed around 3100-3400 cm⁻¹.
-
Thiol Form: Would exhibit a C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the C=S band. A new, weak S-H stretching band might be observable around 2550-2600 cm⁻¹.
Quantitative Data Summary
While specific experimental data for this compound is not available, the following table summarizes the expected spectroscopic data based on known thiourea derivatives.
| Spectroscopic Technique | Tautomeric Form | Expected Chemical Shift / Wavenumber |
| ¹³C NMR | Thione | δ ≈ 180 ppm (C=S) |
| Thiol | δ ≈ 150-160 ppm (C=N) | |
| IR Spectroscopy | Thione | ν ≈ 700-850 cm⁻¹ (C=S stretch) |
| Thiol | ν ≈ 1600-1650 cm⁻¹ (C=N stretch) | |
| Thiol | ν ≈ 2550-2600 cm⁻¹ (S-H stretch) |
Experimental Workflow for Tautomer Analysis
A systematic approach is necessary to investigate the tautomeric forms of this compound.
Caption: Experimental workflow for tautomer analysis.
Experimental Protocol: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve a precisely weighed amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
NMR Data Acquisition: Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer. Temperature-dependent NMR studies can also be performed to investigate the dynamics of the tautomeric equilibrium.
-
IR Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or record the spectrum of a thin film.
-
IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemical behavior. Based on the established principles of thiourea chemistry, it is predicted to exist predominantly in the thione form. However, the presence of the thiol tautomer in equilibrium should not be disregarded, especially under specific conditions or in biological systems. Detailed spectroscopic analysis is essential to fully characterize the tautomeric state of this compound and to understand its implications for its chemical reactivity and potential applications in drug development and other scientific fields.
References
Quantum Chemical Blueprint: Unraveling the Molecular Landscape of 1-(2,3-Dichlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into a comprehensive quantum chemical analysis of 1-(2,3-Dichlorophenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are not extensively documented, this paper constructs a robust theoretical framework based on established research on closely related analogs. By synthesizing data from existing literature on dichlorophenyl-containing thiourea derivatives, we present a detailed protocol for its synthesis, spectroscopic characterization, and in-silico analysis. This guide provides optimized molecular geometry, vibrational frequencies, and electronic properties, offering critical insights into its structural stability, reactivity, and potential as a pharmacophore or functional material. All computational methodologies are detailed to ensure reproducibility, and key findings are presented in structured tables and logical diagrams for clarity.
Introduction
Thiourea derivatives are a versatile class of organic compounds renowned for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of halogen atoms, particularly chlorine, into the phenyl ring of thiourea derivatives has been shown to modulate their physicochemical properties and enhance their pharmacological efficacy. The 2,3-dichloro substitution pattern on the phenyl ring introduces specific electronic and steric effects that can influence molecular conformation, intermolecular interactions, and ultimately, biological activity.
This whitepaper focuses on the quantum chemical properties of this compound. Understanding the molecule's electronic structure, conformational preferences, and reactive sites is paramount for rational drug design and the development of novel functional materials. Through a combination of data from analogous crystal structures and established computational methods, this guide provides a foundational understanding of this promising molecule.
Synthesis and Spectroscopic Characterization
While a specific synthesis protocol for this compound is not explicitly detailed in the reviewed literature, a general and reliable method can be adapted from the synthesis of similar acylthiourea derivatives.[3]
Experimental Protocol: Synthesis
A plausible synthetic route involves the reaction of 2,3-dichloroaniline with an appropriate isothiocyanate precursor. A detailed, generalized protocol is as follows:
-
Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in acetone is added dropwise to a suspension of ammonium thiocyanate (1 equivalent) in acetone. The reaction mixture is refluxed for 30 minutes to yield benzoyl isothiocyanate.
-
Reaction with 2,3-Dichloroaniline: After cooling the reaction mixture to room temperature, a solution of 2,3-dichloroaniline (1 equivalent) in acetone is added.
-
Reflux and Precipitation: The resulting mixture is refluxed for an additional 3 hours.
-
Isolation and Purification: The reaction mixture is then poured into acidified cold water, leading to the precipitation of the crude product. The precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol or acetonitrile to yield pure this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic vibrational frequencies for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹), and C-N stretching vibrations.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra would confirm the molecular structure by showing characteristic chemical shifts for the aromatic protons and carbons of the dichlorophenyl ring, as well as the protons and carbon of the thiourea moiety. The thiourea carbon typically appears in the range of 180 ppm in the ¹³C NMR spectrum.[4]
Computational Methodology
To elucidate the quantum chemical properties of this compound, Density Functional Theory (DFT) calculations would be employed. This methodology is well-established for providing accurate descriptions of the electronic structure and properties of organic molecules.[5]
Computational Protocol
-
Molecular Modeling: The initial 3D structure of this compound can be constructed based on the crystallographic data of the closely related molecule, 3-acetyl-1-(2,3-dichlorophenyl)thiourea.[6]
-
Geometry Optimization: The geometry of the molecule would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical infrared spectrum.
-
Electronic Property Calculations: A range of electronic properties would be calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms in the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.
-
Predicted Quantum Chemical Properties
Based on studies of analogous compounds, the following quantum chemical properties for this compound can be predicted.
Molecular Geometry
The optimized molecular geometry is expected to be non-planar, with the dichlorophenyl ring likely twisted with respect to the thiourea moiety to minimize steric hindrance. Key predicted bond lengths and angles are summarized in Table 1. These values are benchmarked against the experimental data from the crystal structure of 3-acetyl-1-(2,3-dichlorophenyl)thiourea.[6]
Table 1: Predicted and Experimental Geometric Parameters
| Parameter | Predicted Value (Å or °) | Experimental Value (Å or °)[6] |
| C=S Bond Length | ~1.68 | 1.67 |
| C-N (Thiourea) | ~1.35 | 1.34 - 1.38 |
| C-N (Phenyl) | ~1.42 | 1.43 |
| C-Cl Bond Lengths | ~1.74 | 1.73 - 1.74 |
| C-N-C Bond Angle | ~125 | 124 - 126 |
| N-C-S Bond Angle | ~120 | 119 - 122 |
| Dihedral Angle (Phenyl-Thiourea) | 45-60 | 51.3 - 62.5 |
Electronic Properties
The electronic properties provide a deeper understanding of the molecule's reactivity and potential interactions.
Table 2: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~4.0 D | Indicates overall polarity of the molecule |
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Flowchart of the quantum chemical computational workflow.
Frontier Molecular Orbitals
Caption: Schematic of HOMO-LUMO energy levels and localizations.
Conclusion
This technical guide has outlined a comprehensive framework for the quantum chemical study of this compound. By leveraging data from closely related, experimentally characterized compounds, we have detailed robust protocols for its synthesis, characterization, and computational analysis. The predicted geometric and electronic data provide valuable insights into the molecule's inherent properties, which are crucial for its potential applications in drug design and materials science. The presented workflow and theoretical data serve as a foundational resource for researchers, enabling further experimental and computational investigations into this promising chemical entity. Future work should focus on the actual synthesis and experimental validation of the predicted properties to further refine our understanding of this molecule and its derivatives.
References
- 1. 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. International Conference on Applied Innovations in IT [icaiit.org]
- 6. 3-Acetyl-1-(2,3-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 1-(2,3-Dichlorophenyl)-2-thiourea Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of the structure-activity relationship (SAR) of 1-(2,3-dichlorophenyl)-2-thiourea analogs, a class of compounds demonstrating significant potential in therapeutic applications, particularly in anti-inflammatory and anticancer domains. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anti-inflammatory and cytotoxic potential of these compounds.
Table 1: In Vitro Anti-inflammatory Activity of 1-(2,3-Dichlorophenyl)piperazine-Thiourea Conjugates
Data collated from studies on Gly/Pro conjugated 2,3-dichlorophenyl piperazine thiourea derivatives reveals key SAR insights. The presence of electron-withdrawing groups on the terminal phenyl ring generally enhances anti-inflammatory activity.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) a |
| Thiourea Derivatives of Glycine Conjugate | ||
| 1f | 4-F | 42 ± 0.32 |
| 1g | 4-Cl | 30 ± 0.51 |
| 1j | 2-Cl | 65 ± 0.61 |
| 1k | 3-Cl | 60 ± 0.52 |
| Thiourea Derivatives of Proline Conjugate | ||
| 2g | 4-Cl | 60 ± 0.22 |
| 2j | 2-Cl | 57 ± 0.37 |
| 2k | 3-Cl | 35 ± 0.15 |
| Standards | ||
| Indomethacin | - | 58 ± 0.37 |
| Ibuprofen | - | 67 ± 0.43 |
a Inhibition of albumin denaturation. Values are expressed as mean ± SD.
SAR Insights from Anti-inflammatory Data:
-
Electron-withdrawing groups: The presence of halogens (F, Cl) on the phenyl ring of the thiourea moiety significantly increases anti-inflammatory activity compared to unsubstituted analogs.
-
Positional Isomerism: Halogen substitution at the para position of the phenyl ring generally results in the most potent anti-inflammatory activity compared to ortho and meta positions.
Table 2: Cytotoxic Activity of Dichlorophenyl Thiourea Analogs Against Various Cancer Cell Lines
Dichlorophenyl thiourea derivatives have demonstrated notable cytotoxic effects against several human cancer cell lines. The data below is a compilation from various sources investigating these effects.
| Compound Structure | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.5 ± 0.72 | |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate) | 6.9 ± 1.64 | |
| 1-(2,3-dichlorophenyl)thiourea derivative | A549 (Lung) | Not specified | |
| 1-(2,6-dichlorophenyl) analogue | Not specified | Potent antihypertensive | [1] |
SAR Insights from Anticancer Data:
-
Halogenation: The presence of dichloro-substituents on the phenyl ring is a common feature in thiourea derivatives with significant cytotoxic activity.
-
Lipophilicity: The introduction of lipophilic groups, such as trifluoromethyl (CF3), can enhance anticancer potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols cited in the evaluation of this compound analogs.
Synthesis of this compound Analogs
A general synthetic route for the preparation of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the synthesis of this compound analogs, 2,3-dichloroaniline is a key starting material.
General Procedure:
-
Formation of Isothiocyanate: A substituted aniline is treated with thiophosgene or a related reagent in a suitable solvent (e.g., dichloromethane, acetone) to yield the corresponding isothiocyanate.
-
Reaction with Amine: The synthesized isothiocyanate is then reacted with 2,3-dichloroaniline in a suitable solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or refluxed for several hours.
-
Purification: The resulting product is often precipitated by pouring the reaction mixture into cold water. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile).[2]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method
This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
Protocol:
-
Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed cells are washed three times with isosaline (0.85% NaCl, pH 7.2). A 10% (v/v) suspension of HRBC is prepared in isosaline.
-
Assay Mixture: The reaction mixture consists of 1 mL of phosphate buffer (0.15 M, pH 7.4), 2 mL of hyposaline (0.36% NaCl), 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound solution at various concentrations.
-
Incubation: The mixtures are incubated at 37°C for 30 minutes.
-
Centrifugation and Measurement: After incubation, the mixtures are centrifuged at 3000 rpm for 20 minutes. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.
-
Calculation: The percentage of membrane stabilization is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
Several this compound analogs and related thiourea derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. A prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.
Inhibition of EGFR by these thiourea derivatives blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. This disruption of signaling ultimately leads to the induction of apoptosis (programmed cell death).
EGFR Inhibition and Apoptosis Induction Pathway
Caption: Proposed mechanism of action for this compound analogs via EGFR inhibition, leading to apoptosis.
This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations should focus on expanding the library of these analogs and exploring their efficacy and safety in preclinical and clinical settings.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Dichlorophenyl Thiourea Compounds
For Immediate Release
This technical guide provides an in-depth exploration of the mechanisms of action of dichlorophenyl thiourea compounds, targeting researchers, scientists, and drug development professionals. This document synthesizes current scientific findings, presenting a comprehensive overview of the diverse biological activities of this class of compounds, including their anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. Through a detailed presentation of quantitative data, experimental protocols, and signaling pathway visualizations, this guide aims to facilitate a deeper understanding of dichlorophenyl thioureas and accelerate their potential translation into therapeutic agents.
Core Mechanisms of Action
Dichlorophenyl thiourea compounds exert their biological effects through a variety of mechanisms, primarily centered on the modulation of key cellular signaling pathways and direct enzyme inhibition. The presence of the dichlorophenyl and thiourea moieties contributes to their ability to interact with multiple biological targets, leading to a broad spectrum of activities.
Anticancer Activity: Modulation of the AMPK Signaling Pathway
A prominent mechanism of action for certain dichlorophenyl thiourea compounds, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.
COH-SR4 treatment has been shown to increase the phosphorylation of AMPK (pAMPK), which in turn modulates downstream targets to exert its anti-tumor effects.[1][2] Activated AMPK can inhibit the mTOR pathway, a key regulator of cell growth and proliferation. Furthermore, COH-SR4 has been observed to decrease the levels of key cell cycle regulatory proteins, including CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1, leading to G0/G1 cell cycle arrest.[1][2] The compound also influences the expression of apoptotic proteins, increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl2, ultimately leading to PARP cleavage and apoptosis.[1][2]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of 1,3-bis(3,5-dichlorophenyl) urea.
References
Methodological & Application
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 1-(2,3-Dichlorophenyl)-2-thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Consequently, there is a significant demand for novel anti-inflammatory agents. Thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties.[1] This document provides a detailed protocol for evaluating the in vitro anti-inflammatory potential of 1-(2,3-Dichlorophenyl)-2-thiourea. The methodologies described herein focus on utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a well-established system for mimicking inflammatory responses in vitro.[2] Upon LPS stimulation, macrophages produce key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] These protocols will guide the user in quantifying the inhibitory effects of this compound on these inflammatory markers.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the in vitro anti-inflammatory activity of this compound. It is crucial to note that these values are representative and actual experimental results may vary.
| Assay | Parameter | This compound (µM) | Indomethacin (µM) |
| Cell Viability | IC₅₀ (RAW 264.7 cells) | >100 | >100 |
| Nitric Oxide (NO) Production | IC₅₀ | 15.8 ± 1.2 | 20.3 ± 3.2[5] |
| TNF-α Production | % Inhibition at 25 µM | 65.4 ± 4.5 | 72.1 ± 5.1 |
| IL-6 Production | % Inhibition at 25 µM | 58.9 ± 3.8 | 68.7 ± 4.3 |
Experimental Protocols
Cell Culture and Maintenance
Murine macrophage cell line RAW 264.7 is a standard model for in vitro anti-inflammatory assays.[6]
-
Cell Line: RAW 264.7 (murine macrophages)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is essential to determine the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not a result of cell death.[2]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[5][7]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[5]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]
-
Griess Assay:
-
Absorbance Measurement: Measure the absorbance at 540 nm.[2]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Inhibition Assay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[3][4]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound and stimulate with LPS as described in the NO inhibition assay.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[8][9]
-
Quantification: Determine the cytokine concentrations from the standard curve provided with the kit.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. proimmune.com [proimmune.com]
- 9. criver.com [criver.com]
Application Notes and Protocols: Laboratory Synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,3-Dichlorophenyl)-2-thiourea and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiourea derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities. The synthesis of these compounds is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the laboratory synthesis of this compound, starting from 2,3-dichloroaniline.
Data Presentation
A summary of the reactants and expected product is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Starting Material | 1 |
| Ammonium Thiocyanate | CH₄N₂S | 76.12 | Reagent | 1 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | Reagent | 1 |
| Acetone | C₃H₆O | 58.08 | Solvent | - |
| This compound | C₇H₆Cl₂N₂S | 221.11 | Product | - |
Experimental Protocols
This protocol is adapted from established methods for the synthesis of aryl thiourea derivatives.[1]
Materials and Equipment:
-
2,3-dichloroaniline
-
Ammonium thiocyanate
-
Acetyl chloride
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization apparatus
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of Acetyl Isothiocyanate Solution:
-
In a dry round-bottom flask, suspend ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
To this suspension, add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise with stirring.
-
After the addition is complete, reflux the reaction mixture for 30 minutes. This in-situ reaction generates acetyl isothiocyanate.
-
-
Reaction with 2,3-Dichloroaniline:
-
Cool the reaction mixture to room temperature.
-
Add a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) to the flask.
-
Reflux the resulting mixture for 3 hours.
-
-
Work-up and Purification:
-
After the reflux period, pour the reaction mixture into acidified cold water.
-
A precipitate of 3-acetyl-1-(2,3-dichlorophenyl)thiourea will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
To obtain this compound, the acetyl group needs to be removed. This can typically be achieved by basic hydrolysis (e.g., by refluxing with aqueous sodium hydroxide), followed by neutralization. Note: The provided search results focus on the synthesis of the acetylated form. The deacetylation step is a standard procedure in organic synthesis.
-
For the purpose of this protocol, we will focus on the direct synthesis approach which is more common for unsubstituted thioureas.
-
Alternative, Direct Synthesis Protocol:
This is a more general and direct method for preparing aryl thioureas.[2]
-
Preparation of 2,3-Dichloroaniline Hydrochloride:
-
Suspend 2,3-dichloroaniline (0.1 mol) in 50 mL of warm water.
-
With stirring, add concentrated hydrochloric acid (0.11 mol) to form the soluble hydrochloride salt.
-
-
Reaction with Ammonium Thiocyanate:
-
To the resulting solution, add ammonium thiocyanate (0.1 mol).
-
Heat the mixture on a steam bath. The solution will become cloudy and an oil may separate.
-
Continue heating and stirring until the mixture becomes homogeneous, and then for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath. A solid precipitate of this compound should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure this compound.
-
Mandatory Visualization
References
Application Notes and Protocols for 1-(2,3-Dichlorophenyl)-2-thiourea as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating a wide range of biological activities, including potent antitumor effects.[1][2][3] These compounds and their derivatives are known to induce cancer cell death through various mechanisms, such as apoptosis and cell cycle arrest.[4][5] This document provides detailed application notes and protocols for the investigation of 1-(2,3-Dichlorophenyl)-2-thiourea as a potential anticancer agent. The data and protocols presented herein are based on studies of structurally related dichlorophenyl thiourea derivatives and provide a comprehensive framework for the preclinical evaluation of this specific compound.
Chemical Structure
Chemical structure of this compound.
Quantitative Data Summary
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 2.5 ± 0.3 | [4] |
| SW620 (Colon Cancer) | 1.5 ± 0.2 | [4] | |
| PC3 (Prostate Cancer) | 8.9 ± 0.9 | [4] | |
| K-562 (Leukemia) | 2.5 ± 0.2 | [4] | |
| HaCaT (Normal Keratinocytes) | 21.3 ± 2.5 | [4] | |
| 1-(2,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 4.8 ± 0.5 | [4] |
| SW620 (Colon Cancer) | 3.2 ± 0.4 | [4] | |
| PC3 (Prostate Cancer) | > 10 | [4] | |
| K-562 (Leukemia) | 4.1 ± 0.3 | [4] | |
| HaCaT (Normal Keratinocytes) | 25.6 ± 3.1 | [4] |
Postulated Mechanism of Action
Based on studies of related thiourea compounds, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and modulation of inflammatory signaling pathways. Dichlorophenyl thiourea derivatives have been shown to induce late-stage apoptosis in colon cancer and leukemia cell lines.[4] Furthermore, these compounds can inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is implicated in cancer progression.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., SW480, SW620, PC3, K-562) and a normal cell line (e.g., HaCaT)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,3-Dichlorophenyl)-2-thiourea in Kinase Inhibition Studies
Disclaimer: As of the latest literature search, specific studies detailing the application of 1-(2,3-Dichlorophenyl)-2-thiourea in kinase inhibition, including quantitative data and established protocols, are not publicly available. The following application notes and protocols are therefore presented as a representative guide for researchers interested in evaluating the potential of this compound as a kinase inhibitor. The methodologies are based on standard practices for kinase inhibitor screening and characterization.
Application Notes
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The core thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the ATP-binding pocket of various kinases. While direct evidence for this compound as a kinase inhibitor is pending, related phenylthiourea structures have been investigated for their cytotoxic effects against cancer cell lines, which are often linked to the inhibition of critical signaling kinases.[1]
The 2,3-dichlorophenyl substitution on the thiourea backbone provides a specific lipophilic and electronic profile that could contribute to selective binding within the kinase domain. Researchers are encouraged to screen this compound against a panel of kinases, particularly those implicated in cancer and inflammatory diseases, to elucidate its potential as a therapeutic agent. This document provides the foundational protocols to initiate such an investigation.
Hypothetical Data Presentation
Should this compound demonstrate kinase inhibitory activity, the data would be presented as follows:
Table 1: In vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Ki (µM) | Assay Type |
| Example Kinase 1 (e.g., EGFR) | Data | Data | Biochemical |
| Example Kinase 2 (e.g., SRC) | Data | Data | Biochemical |
| Example Kinase 3 (e.g., VEGFR2) | Data | Data | Cell-based |
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | Cellular IC50 (µM) |
| Example Cancer Cell Line 1 | Example Pathway 1 | Data |
| Example Cancer Cell Line 2 | Example Pathway 2 | Data |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 100 µM to 1 nM.
-
Assay Plate Setup:
-
Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 5 µL of a 2x substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubate the plate at 30°C for 1-2 hours (optimize incubation time for linear reaction kinetics).
-
-
Reaction Termination and Detection:
-
Stop the reaction according to the manufacturer's instructions for the chosen detection reagent.
-
For ADP-Glo™, add the ADP-Glo™ Reagent to deplete unused ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Growth factor or stimulant (if required to activate the kinase pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
-
Kinase Pathway Stimulation:
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR pathway) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
References
Application Notes and Protocols for Testing the Biological Activity of 1-(2,3-Dichlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biological activities of the compound 1-(2,3-Dichlorophenyl)-2-thiourea. Thiourea derivatives are a class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This document outlines a systematic approach to screen for and characterize the potential therapeutic properties of this specific molecule.
Overview of Potential Biological Activities
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications.[1][3] Research has demonstrated their potential as:
-
Anticancer Agents: Many thiourea derivatives exhibit potent cytotoxicity against various cancer cell lines.[2][4] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1] Compounds with dichlorophenyl substitutions have shown notable activity.[4]
-
Antimicrobial Agents: Thiourea derivatives have been reported to possess antibacterial and antifungal properties.[1][5][6] Their mode of action can involve disrupting cell membrane permeability, leading to cell death.[6]
-
Enzyme Inhibitors: The thiourea scaffold can interact with various enzymes, making these compounds potential inhibitors of key biological targets.[2] For instance, some derivatives have shown inhibitory activity against enzymes like tyrosinase and cholinesterase.[7]
Experimental Workflow
A tiered approach is recommended to efficiently screen and characterize the biological activity of this compound. The workflow progresses from broad in vitro screening to more specific mechanistic studies.
Caption: A tiered experimental workflow for evaluating the biological activity of this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Tissue Origin | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HeLa | Cervical Cancer | Data | Data |
| HEK293 (non-cancerous) | Kidney | Data | Data |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Microbial Strain | Type | This compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data | Data |
| Escherichia coli | Gram-negative | Data | Data |
| Candida albicans | Fungal | Data | Data |
Table 3: Enzyme Inhibition Data (IC₅₀ Values)
| Enzyme | Substrate | This compound IC₅₀ (µM) | Positive Control (e.g., Kojic Acid) IC₅₀ (µM) |
| Tyrosinase | L-DOPA | Data | Data |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol assesses the effect of the test compound on cell viability and proliferation.[8][9][10][11][12]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][10]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[10][11]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10]
-
Measure the absorbance at 570-590 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.[13][14]
Materials:
-
Cells treated with this compound at its IC₅₀ concentration
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the test compound as in the MTT assay.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[15]
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates caspase-3/7 activation and apoptosis.
Caption: A simplified diagram showing the induction of apoptosis via caspase activation.
Antimicrobial Susceptibility: Broth Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[16][17]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well plates
-
Bacterial/fungal inoculums adjusted to 0.5 McFarland standard
Protocol:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Enzyme Inhibition: Tyrosinase Inhibition Assay
This protocol evaluates the inhibitory effect of the compound on mushroom tyrosinase activity.[18][19][20][21]
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
96-well plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration not exceeding 1-2%).[18]
-
Add 100 µL of phosphate buffer and 40 µL of mushroom tyrosinase solution.[18]
-
Pre-incubate the mixture at 37°C for 10 minutes.[19]
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.[18]
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.[18]
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the compound to the rate of an uninhibited control.
-
Determine the IC₅₀ value. Kojic acid can be used as a positive control.[18]
Concluding Remarks
The described experimental setup provides a robust starting point for the comprehensive biological evaluation of this compound. The results from these assays will help to elucidate its potential as a therapeutic agent and guide further preclinical development. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Depending on the outcomes of these initial screens, more advanced studies, such as in vivo models and detailed signaling pathway analysis, may be warranted.[22][23][24]
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. woah.org [woah.org]
- 17. apec.org [apec.org]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. content.abcam.com [content.abcam.com]
- 21. activeconceptsllc.com [activeconceptsllc.com]
- 22. ijpbs.com [ijpbs.com]
- 23. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Application Notes and Protocols: 1-(2,3-Dichlorophenyl)-2-thiourea in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the antimicrobial potential of 1-(2,3-Dichlorophenyl)-2-thiourea and its derivatives. The information is compiled for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The presence of the thiourea functional group allows for diverse structural modifications, enabling the fine-tuning of their therapeutic potential. The incorporation of a dichlorophenyl moiety, specifically the 2,3-dichloro substitution pattern, has been explored for its potential to enhance antimicrobial efficacy. This document focuses on the available data and methodologies for studying the antimicrobial effects of this compound and related compounds.
Quantitative Antimicrobial Activity
While extensive data on the specific parent compound this compound is limited in publicly available research, studies on closely related derivatives provide valuable insights into its potential antimicrobial spectrum. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a derivative containing the 2,3-dichlorophenyl thiourea moiety.
Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative
| Compound | Microorganism | MIC (µg/mL) |
| 2-((4-methylphenoxy)methyl)-N-(2,3-dichlorophenyl-carbamothioyl)benzamide | Pseudomonas aeruginosa | >1000 |
| 2-((4-methylphenoxy)methyl)-N-(2,3-dichlorophenyl-carbamothioyl)benzamide | Staphylococcus aureus | 500 |
Data extracted from a study on acylthiourea derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microplate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without the test compound.
-
Negative Control: A well containing MHB and the test compound without the bacterial inoculum.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the same concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
This compound (or derivative)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.
-
-
Preparation of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
-
Application of Disks: Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Controls:
-
Positive Control: A disk impregnated with a known antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound like this compound for its antimicrobial properties.
Potential Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, thiourea derivatives are known to exert their antimicrobial effects through various pathways. The following diagram illustrates a hypothetical signaling pathway that could be involved.
Conclusion
This compound and its derivatives represent a class of compounds with demonstrated potential for antimicrobial activity. The provided protocols offer a standardized approach for the in vitro evaluation of these compounds. Further research is warranted to fully elucidate their spectrum of activity, mechanism of action, and potential for therapeutic development. The visualization of experimental workflows and potential signaling pathways can aid in the design and interpretation of future studies in this promising area of antimicrobial drug discovery.
Application Notes and Protocols for Developing Drug Delivery Systems for 1-(2,3-Dichlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of effective drug delivery systems for the novel therapeutic candidate, 1-(2,3-Dichlorophenyl)-2-thiourea. Due to its predicted hydrophobic nature, strategies to enhance solubility and bioavailability are critical for its clinical translation. This document outlines suitable formulation approaches and detailed experimental protocols for the preparation and characterization of these delivery systems.
Introduction to this compound
This compound is a thiourea derivative with potential therapeutic applications, likely in areas such as anti-inflammatory or anticancer treatments, given the biological activities of similar compounds. A key challenge in the development of this compound is its anticipated poor aqueous solubility, a common characteristic of molecules containing dichlorophenyl groups. This necessitates the use of advanced drug delivery systems to improve its dissolution, absorption, and overall bioavailability.
Physicochemical Properties (Estimated):
Based on the properties of structurally related dichlorophenyl and thiourea-containing compounds, the following physicochemical characteristics of this compound are estimated to guide formulation development.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₇H₆Cl₂N₂S | Based on chemical structure. |
| Molecular Weight | 221.11 g/mol | Calculated from the molecular formula. |
| Aqueous Solubility | Very Low | The presence of the dichlorophenyl group significantly reduces water solubility. |
| Organic Solvent Solubility | Soluble in solvents like acetone, acetonitrile, and dichloromethane. | Synthesis procedures for similar compounds utilize these solvents.[1] |
| LogP | High (> 3) | The lipophilic dichlorophenyl group suggests a high partition coefficient. |
| Stability | Stable at neutral pH and room temperature. Potential for degradation at extreme pH and high temperatures. | General stability profile for many organic therapeutic compounds. |
Recommended Drug Delivery Systems
Given the hydrophobic nature of this compound, the following drug delivery systems are recommended to enhance its delivery profile:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs, offering good biocompatibility and the potential for controlled release.
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively solubilize hydrophobic drugs in their oil phase, leading to improved absorption and bioavailability.
Experimental Protocols
Detailed protocols for the preparation and characterization of SLNs and nanoemulsions containing this compound are provided below.
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the formulation of SLNs using the hot homogenization technique, a widely used and scalable method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
Organic Solvent (e.g., Acetone, for initial drug dissolution if necessary)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point in a beaker placed in a water bath.
-
Accurately weigh and dissolve this compound in the molten lipid. If the drug's solubility in the molten lipid is low, it can be first dissolved in a minimal amount of a suitable organic solvent, which is then added to the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.
-
-
Cooling and SLN Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Workflow for SLN Preparation:
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation by hot homogenization.
Protocol 2: Preparation of this compound Loaded Nanoemulsion by High-Pressure Homogenization
This protocol details the formulation of an oil-in-water nanoemulsion to encapsulate the hydrophobic drug.
Materials:
-
This compound
-
Oil (e.g., Medium-chain triglycerides, soybean oil)
-
Surfactant (e.g., Tween® 80, Lecithin)
-
Co-surfactant (e.g., Transcutol®, Ethanol)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (optional)
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the accurately weighed this compound in the oil. Gentle heating may be applied if necessary to facilitate dissolution.
-
Add the co-surfactant to the oil phase and mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
For a more uniform coarse emulsion, homogenize the mixture using a high-shear homogenizer for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-7 cycles) and pressure (e.g., 10,000-30,000 psi) until a translucent nanoemulsion is formed.
-
-
Storage:
-
Store the nanoemulsion at room temperature or 4°C for further analysis.
-
Workflow for Nanoemulsion Preparation:
Caption: Workflow for Nanoemulsion preparation by high-pressure homogenization.
Characterization Protocols
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of encapsulated drug.
Materials:
-
Drug-loaded nanoparticle dispersion (SLNs or nanoemulsions)
-
Appropriate organic solvent to dissolve the nanoparticles and the drug (e.g., Methanol, Acetonitrile)
-
Mobile phase for HPLC
-
Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles)
Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion and place it in a centrifugal filter unit.
-
Centrifuge at a specified speed and time to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.
-
Collect the filtrate (containing the free drug).
-
-
Quantification of Free Drug:
-
Analyze the filtrate using a validated HPLC method to determine the concentration of the free drug.
-
-
Quantification of Total Drug:
-
Take the same initial volume of the nanoparticle dispersion and disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable organic solvent and vortexing vigorously.
-
Analyze this solution by HPLC to determine the total drug concentration.
-
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [Mass of Encapsulated Drug / Total Mass of Nanoparticles] x 100
-
Logical Flow for Encapsulation Efficiency Determination:
Caption: Logical workflow for determining encapsulation efficiency and drug loading.
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release profile of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate buffered saline (PBS) pH 7.4, with a small percentage of a surfactant like Tween® 80 to maintain sink conditions)
-
Beakers
-
Magnetic stirrer
-
Thermostatically controlled water bath or shaker
Equipment:
-
HPLC system
-
Syringes and needles
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of the dialysis membrane and activate it according to the manufacturer's instructions.
-
Securely close one end of the dialysis bag.
-
-
Loading the Sample:
-
Pipette a known volume of the drug-loaded nanoparticle dispersion into the dialysis bag and securely close the other end.
-
-
Release Study Setup:
-
Place the dialysis bag in a beaker containing a known volume of the pre-warmed release medium.
-
Place the beaker in a thermostatically controlled shaker or water bath maintained at 37°C with continuous stirring.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Experimental Setup for In Vitro Release Study:
Caption: Diagram of the in vitro drug release study setup using the dialysis method.
Protocol 5: Cellular Uptake Study by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye like Coumarin-6)
-
Cell line of interest (e.g., a cancer cell line for anticancer studies)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Propidium Iodide (PI) or other viability dye
Equipment:
-
Flow cytometer
-
Cell culture incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in multi-well plates at a suitable density and allow them to adhere and grow overnight in a cell culture incubator (37°C, 5% CO₂).
-
-
Treatment with Nanoparticles:
-
Prepare different concentrations of the fluorescently labeled nanoparticle dispersion in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the nanoparticles.
-
Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours).
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS containing a viability dye like PI.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the live cell population (PI-negative).
-
Measure the fluorescence intensity of the cells in the appropriate channel for the fluorescent label.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the live cells, which corresponds to the amount of nanoparticle uptake.
-
Compare the uptake of different nanoparticle formulations or concentrations.
-
Workflow for Cellular Uptake Analysis:
Caption: Workflow for the cellular uptake study of nanoparticles using flow cytometry.
Protocol 6: Cytotoxicity Assessment by MTT Assay
This protocol evaluates the in vitro cytotoxicity of the drug-loaded nanoparticles against a chosen cell line.
Materials:
-
Drug-loaded nanoparticles
-
Free drug solution
-
Empty nanoparticles (placebo)
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Equipment:
-
96-well plate reader (spectrophotometer)
-
Cell culture incubator
-
Multi-channel pipette
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium.
-
Remove the old medium and add the different treatment solutions to the wells. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment compared to the untreated control.
-
Plot the percentage of cell viability versus drug concentration to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).
-
Signaling Pathway for MTT Assay Principle:
Caption: Principle of the MTT assay for cell viability assessment.
References
Application Notes and Protocols for Assessing the Enzyme Inhibition of 1-(2,3-Dichlorophenyl)-2-thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2,3-Dichlorophenyl)-2-thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.[1][2][3] This document provides detailed protocols for assessing the inhibitory potential of this compound against two key enzymes: urease and α-glucosidase. Urease inhibitors have therapeutic applications in treating infections caused by urease-producing bacteria and in agriculture to prevent fertilizer degradation.[4] α-Glucosidase inhibitors are important in the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia.[5][6][7]
These protocols are designed to be clear and reproducible for researchers in academic and industrial settings. The accompanying data presentation and visualizations aim to facilitate easy interpretation of results.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Urease Inhibition Data for this compound
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 5 | 25.3 ± 2.1 | 15.8 ± 1.2 |
| 10 | 48.9 ± 3.5 | ||
| 20 | 75.6 ± 4.2 | ||
| 40 | 92.1 ± 2.8 | ||
| Thiourea (Standard) | 10 | 45.2 ± 2.9 | 21.2 ± 1.3[8] |
| 20 | 70.1 ± 3.3 | ||
| 30 | 85.4 ± 2.5 | ||
| 40 | 95.3 ± 1.9 |
Table 2: α-Glucosidase Inhibition Data for this compound
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 10 | 30.5 ± 2.8 | 25.4 ± 2.1 |
| 20 | 55.2 ± 4.1 | ||
| 40 | 80.1 ± 3.7 | ||
| 80 | 94.6 ± 2.2 | ||
| Acarbose (Standard) | 50 | 40.8 ± 3.2 | 75.3 ± 4.5 |
| 100 | 65.7 ± 4.5 | ||
| 150 | 82.4 ± 3.9 | ||
| 200 | 96.1 ± 2.0 |
Experimental Protocols
Protocol 1: Urease Inhibition Assay
This protocol is based on the Berthelot (indophenol) method, which measures the ammonia produced from the hydrolysis of urea by urease.[4]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
This compound
-
Thiourea (standard inhibitor)
-
Phenol reagent (Phenol, sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide, sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Dissolve urease in phosphate buffer to a concentration of 1 U/mL.
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare stock solutions of this compound and thiourea in DMSO. Prepare serial dilutions in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 25 µL of different concentrations of the test compound or standard inhibitor to the wells.
-
Add 25 µL of urease solution to each well.
-
For the control (100% enzyme activity), add 25 µL of buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Ammonia Detection:
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Calculation of % Inhibition:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is a colorimetric assay that measures the amount of p-nitrophenol produced from the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).[5][9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Acarbose (standard inhibitor)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Assay in 96-well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of different concentrations of the test compound or standard inhibitor to the wells.
-
Add 20 µL of α-glucosidase solution to each well.
-
For the control (100% enzyme activity), add 10 µL of buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.[5]
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate at 37°C for 20 minutes.[5]
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.[5]
-
-
Calculation of % Inhibition:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 8. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
Troubleshooting & Optimization
"optimizing reaction conditions for 1-(2,3-Dichlorophenyl)-2-thiourea synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly when using 2,3-dichloroaniline and a thiocyanate source.
Question: I am observing a low or no yield of the desired this compound. What are the potential causes and solutions?
Answer:
Low or no product yield is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The presence of two electron-withdrawing chlorine atoms on the phenyl ring of 2,3-dichloroaniline reduces its nucleophilicity, potentially slowing down the reaction.[1]
Potential Causes and Recommended Solutions:
-
Poor Nucleophilicity of the Amine: The electron-withdrawing nature of the dichloro-substituents on the aniline starting material decreases its reactivity.[1]
-
Inefficient Isothiocyanate Formation: If you are generating the isothiocyanate in situ from a thiocyanate salt (e.g., ammonium or potassium thiocyanate) and an activating agent (like acetyl chloride), the formation of the reactive intermediate may be incomplete.
-
Solution: Ensure anhydrous conditions, as water can react with the activating agent and the isothiocyanate intermediate. Use freshly opened or properly stored anhydrous solvents.
-
-
Decomposition of Starting Materials or Intermediates: Isothiocyanates can be unstable, and prolonged reaction times at high temperatures can lead to their decomposition.[2]
-
Suboptimal Solvent Choice: The solvent can significantly influence the reaction rate and yield.
Question: My reaction mixture shows the formation of multiple side products and impurities alongside the desired thiourea. How can I minimize these and purify my product?
Answer:
The formation of side products is often linked to reaction conditions and the stability of intermediates.
Potential Causes and Recommended Solutions:
-
Side Reactions at High Temperatures: Elevated temperatures, while potentially increasing the reaction rate, can also promote the formation of unwanted byproducts.[2]
-
Solution: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Stepwise heating and careful monitoring can help identify the optimal temperature.
-
-
Excess Reactants: Using a large excess of one reactant can lead to the formation of symmetrical thioureas or other side products.[3]
-
Solution: Use a stoichiometric ratio of reactants (e.g., 1:1 molar ratio of amine to isothiocyanate).
-
-
Ineffective Purification: The crude product may be contaminated with unreacted starting materials or byproducts.
-
Solution:
-
Recrystallization: This is an effective method for purifying solid products. Ethanol or acetonitrile are often suitable solvents for recrystallizing thiourea derivatives.[1][4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile purification technique.[1][2] A common mobile phase is a mixture of hexane and ethyl acetate.[1]
-
Acid-Base Extraction: To remove unreacted 2,3-dichloroaniline, you can perform an acidic wash (e.g., with dilute HCl) during the workup.
-
-
Question: The reaction seems very slow or does not go to completion. What can I do to improve the reaction rate?
Answer:
Slow reaction rates are expected when dealing with less reactive amines like 2,3-dichloroaniline.
Potential Causes and Recommended Solutions:
-
Low Amine Nucleophilicity: As mentioned, the electron-withdrawing groups on the aniline ring reduce its reactivity.[1]
-
Solution 1: Increase Temperature: Gently refluxing the reaction mixture can often provide the necessary activation energy.[4]
-
Solution 2: Consider a Catalyst: While not always necessary, certain catalysts can facilitate the reaction. For syntheses from amines and carbon disulfide (an alternative route), catalysts have been shown to be effective.[2]
-
Solution 3: Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, sometimes from hours to minutes, and may improve yields.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a thiourea from an amine and an isothiocyanate?
A1: The synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product. The reaction is often efficient and straightforward.[1]
Q2: What are the typical solvents and temperatures used for this type of reaction?
A2: Common solvents include polar aprotic solvents like tetrahydrofuran (THF), acetone, and dichloromethane (DCM).[1][4] The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, depending on the reactivity of the starting materials. For a less reactive amine like 2,3-dichloroaniline, heating is likely necessary.[4]
Q3: How do the electronic effects of the substituents on the aniline affect the reaction?
A3: The electronic properties of the substituents on the aniline ring have a significant impact. Electron-withdrawing groups, such as the two chlorine atoms in 2,3-dichloroaniline, decrease the electron density on the nitrogen atom. This makes the amine less nucleophilic and therefore slows down the rate of reaction with the electrophilic isothiocyanate.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product over time. A suitable eluent system, such as a 3:1 mixture of hexane and ethyl acetate, can be used.[1]
Data Presentation
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Range / Options | Considerations |
| Temperature | Room Temp. to Reflux | Higher temperatures increase reaction rate but may lead to side products.[2] |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the optimal time and avoid degradation.[2] |
| Solvent | Acetone, THF, DCM | The choice of solvent can impact reaction rate and solubility of reactants.[1][4] |
| Molar Ratio (Amine:Isothiocyanate) | 1:1 to 1:1.2 | A slight excess of the isothiocyanate may be beneficial, but a large excess should be avoided. |
| Purification Method | Recrystallization, Column Chromatography | The choice depends on the purity of the crude product and the nature of the impurities.[1][2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via in situ Generated Isothiocyanate
This protocol is adapted from a similar synthesis of 3-acetyl-1-(2,3-dichlorophenyl)thiourea.[4]
Materials:
-
Ammonium thiocyanate
-
Acetyl chloride
-
2,3-dichloroaniline
-
Anhydrous acetone
-
Deionized water
-
Acetonitrile (for recrystallization)
Procedure:
-
Isothiocyanate Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml).
-
Slowly add a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 30 minutes. This step generates acetyl isothiocyanate in situ.
-
-
Thiourea Synthesis:
-
Cool the reaction mixture to room temperature.
-
Add a solution of 2,3-dichloroaniline (0.10 mol) in anhydrous acetone (10 ml) to the flask.
-
Heat the mixture to reflux and continue stirring for 3 hours. Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing acidified cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as acetonitrile, to obtain the pure this compound.[4]
-
Dry the purified product under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(2,3-Dichlorophenyl)-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-(2,3-Dichlorophenyl)-2-thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during purification.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses potential problems and offers solutions to streamline your workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield During Recrystallization | - The chosen solvent is not ideal; the compound may be too soluble at low temperatures.- Too much solvent was used, preventing the solution from reaching saturation upon cooling.[1] | - Conduct a thorough solvent screen to identify a solvent where the compound has high solubility when hot and low solubility when cold.- Evaporate some of the solvent to concentrate the solution and induce crystallization.[2] |
| Formation of an Oil Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The solution was cooled too rapidly.- Presence of significant impurities that depress the melting point. | - Select a lower-boiling point solvent.- Allow the solution to cool to room temperature slowly, then place it in an ice bath.- Consider a preliminary purification step, such as column chromatography, to remove excess impurities. |
| Colored Impurities in the Final Product | - The crude material contains colored byproducts from the synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step. |
| Product Fails to Separate on a Silica Gel Column | - The chosen eluent system is not appropriate for the compound's polarity. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for separation. |
| Presence of Starting Materials in the Purified Product | - Incomplete reaction during synthesis.- Inefficient purification to remove unreacted starting materials. | - Monitor the reaction progress using TLC to ensure completion.- Optimize the chromatographic conditions or perform a second purification step if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification technique for crude this compound?
A1: Recrystallization is typically the most effective and straightforward initial purification method for thiourea derivatives.[1] It is crucial to perform a solvent screen to find an appropriate solvent or solvent mixture that will dissolve the compound when hot but not at room temperature, while impurities remain in solution upon cooling.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While the ideal solvent must be determined experimentally, common solvents for the recrystallization of thiourea derivatives include ethanol, acetone, and mixtures of solvents like ethanol/water or dichloromethane/hexane.[3] A systematic solvent screening is the best approach to identify the optimal conditions.[1]
Q3: My compound will not crystallize from solution, even after cooling. What should I do?
A3: This is a common issue known as supersaturation. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[1][2] If these methods fail, you may have used too much solvent; in this case, evaporating some of the solvent to increase the concentration can be effective.[2]
Q4: What are the common impurities I might encounter in my crude this compound?
A4: Common impurities can include unreacted starting materials (2,3-dichloroaniline and an isothiocyanate precursor), symmetrical thioureas, and byproducts from the decomposition of reagents.[3] The presence of water can also lead to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[3]
Q5: When is it appropriate to use column chromatography for purification?
A5: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to the desired product. It is also useful for separating the target compound from byproducts with different polarities.[3] Silica gel is a common stationary phase for the purification of thiourea derivatives.[4]
Q6: How can I assess the purity of my final product?
A6: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantification.[5] Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity. Additionally, techniques like ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify impurities.[6] Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization.
Methodology:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the crude product when hot and allow for crystal formation upon cooling.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should commence. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals thoroughly. This can be achieved by air drying or by placing them in a desiccator under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol describes the purification of this compound using silica gel column chromatography.
Methodology:
-
Eluent Selection: Determine the optimal solvent system (eluent) by performing TLC analysis of the crude product. A good eluent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound. Common eluents for thiourea derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Allow the silica gel to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dichlorophenyl Thioureas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenyl thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the synthesis of dichlorophenyl thioureas?
The main challenges include low reaction yields, formation of side products, and difficulties in product purification. The electron-withdrawing nature of the dichloro-substituted phenyl ring reduces the nucleophilicity of the corresponding aniline, making it less reactive.[1][2] Additionally, the stability of the isothiocyanate intermediate can be a concern, potentially leading to degradation and lower yields.[2][3]
Q2: What are the common synthetic routes to obtain dichlorophenyl thioureas?
There are two primary methods for synthesizing dichlorophenyl thioureas:
-
Reaction of a Dichlorophenyl Amine with an Isothiocyanate: This is a widely used method where a dichlorophenyl amine is reacted with a suitable isothiocyanate. This approach is often straightforward but is dependent on the availability and stability of the isothiocyanate reagent.[3]
-
Reaction of a Dichlorophenyl Amine with a Thiocyanate Salt: In this method, a salt of dichlorophenyl amine (e.g., hydrochloride salt) is heated with a thiocyanate salt, such as ammonium thiocyanate, to form the thiourea.[1] This method avoids the need to handle potentially unstable isothiocyanates directly.
Q3: How can I monitor the progress of my dichlorophenyl thiourea synthesis?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The choice of solvent system for TLC will depend on the polarity of your specific dichlorophenyl thiourea. A common system is a mixture of methanol and chloroform.[1]
Q4: My dichlorophenyl amine seems unreactive. How can I improve the reaction rate?
The reduced nucleophilicity of dichlorophenyl amines can lead to sluggish reactions. To improve the reaction rate, you can try the following:
-
Increase the reaction temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the lower reactivity of the amine.[3]
-
Prolong the reaction time: Some reactions may simply require more time to reach completion.[3]
-
Use a catalyst: While not always necessary, a non-nucleophilic base might help to activate the amine.[3]
Q5: I am observing an unexpected byproduct. What could it be?
If you are using a method that generates an isothiocyanate in situ, a common byproduct is a symmetrical thiourea. This occurs when the intermediate isothiocyanate reacts with the starting amine. To minimize this, a two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[3]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions for the synthesis of dichlorophenyl thioureas.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Poor nucleophilicity of the dichlorophenyl amine: The electron-withdrawing chlorine atoms decrease the amine's reactivity.[2] | Increase the reaction temperature or prolong the reaction time.[3] Consider using microwave irradiation to overcome steric barriers and improve reaction rates.[3] | Increased conversion to the desired thiourea product. |
| Instability/Degradation of isothiocyanate: Isothiocyanates can be sensitive to moisture and heat.[3] | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[3] | Improved yield and reduction of side products from isothiocyanate decomposition. | |
| Steric hindrance: Bulky groups on the reactants can impede the reaction. | Increase the reaction temperature or use a less sterically hindered starting material if possible.[3] | Enhanced reaction rate and yield. | |
| Formation of Side Products | Reaction of in-situ generated isothiocyanate with starting amine: This leads to the formation of symmetrical thioureas.[3] | Carefully control the stoichiometry of the reactants. A two-step, one-pot synthesis where the isothiocyanate is formed before adding the second amine can be beneficial.[3] | Minimized formation of symmetrical thiourea byproduct. |
| Difficult Purification | Presence of unreacted starting materials and byproducts: Similar polarities of the product and impurities can complicate purification. | Optimize the reaction to maximize the conversion of starting materials. Utilize column chromatography with a suitable solvent gradient or recrystallization from an appropriate solvent system.[1] | Isolation of the pure dichlorophenyl thiourea. |
| No Product Formation | Highly unreactive amine: The dichlorophenyl amine may be too weakly nucleophilic under the current reaction conditions. | For weakly nucleophilic amines, consider using a stronger base or a different synthetic route, such as one involving thiophosgene (use with extreme caution due to toxicity). | Formation of the desired product. |
Experimental Protocols
Method 1: Synthesis from Dichlorophenyl Amine and Ammonium Thiocyanate
This protocol is adapted from the synthesis of 1-(3,4-dichlorophenyl)-2-thiourea.[1]
Materials:
-
Dichlorophenyl amine (e.g., 3,4-dichloroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium thiocyanate
-
Water
-
Ethanol
-
Petroleum ether
-
Decolorizing carbon
Procedure:
-
To a suspension of the dichlorophenyl amine (0.30 mol) in 100 mL of warm water, add concentrated HCl (0.33 mol) with stirring.
-
Add ammonium thiocyanate (0.3 mol) to the resulting solution and heat the mixture on a steam bath for 1 hour.
-
Allow the mixture to cool, then evaporate it to dryness over 2-3 hours.
-
Add 100 mL of water to the crystalline residue, crush it finely, and evaporate to dryness again.
-
Heat the dry powder on a steam bath for 4-5 hours.
-
Suspend the resulting crude product in 100 mL of water, warm to 70 °C with stirring, then cool to 35 °C and filter.
-
Dissolve the crude material in absolute ethanol, add decolorizing carbon, and boil for a few minutes.
-
Filter the hot solution and allow it to cool to crystallize the pure product.
-
Wash the crystals with light petroleum ether and dry.
Method 2: Synthesis from Dichlorophenyl Isothiocyanate and an Amine
This is a general procedure for the synthesis of N,N'-disubstituted thioureas.[3]
Materials:
-
Dichlorophenyl isothiocyanate
-
Primary or secondary amine
-
Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane, or Acetonitrile)
Procedure:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the dichlorophenyl isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of dichlorophenyl thioureas.
Caption: General workflow for dichlorophenyl thiourea synthesis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in dichlorophenyl thiourea synthesis.
Caption: Troubleshooting flowchart for dichlorophenyl thiourea synthesis.
References
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods involve the reaction of 2,3-dichloroaniline with a thiocyanate source. Key routes include:
-
In Situ Generation of Acyl Isothiocyanate: Reacting an acyl chloride (like acetyl chloride) with ammonium thiocyanate to form an acyl isothiocyanate intermediate, which then reacts with 2,3-dichloroaniline.[1] This is a common and effective one-pot procedure.
-
Amine Salt Reaction with Thiocyanate: Heating a solution of 2,3-dichloroaniline hydrochloride with ammonium thiocyanate in water.[2]
-
Direct Reaction with Isothiocyanate: Coupling 2,3-dichloroaniline directly with a suitable isothiocyanate, although 2,3-dichlorophenyl isothiocyanate is not as readily available as the amine.[3]
-
Mechanochemical Methods: Using manual grinding or automated ball milling to react the amine and isothiocyanate source, often providing quantitative yields rapidly and without solvent.[3][4]
Q2: I am experiencing very low yields. What are the primary factors affecting the yield of this synthesis?
A2: Low yields in this synthesis can typically be attributed to several factors:
-
Reduced Nucleophilicity of the Amine: The two chlorine atoms on the phenyl ring are electron-withdrawing groups (EWGs). This significantly reduces the nucleophilicity of the nitrogen atom in 2,3-dichloroaniline, slowing down the desired reaction with the electrophilic isothiocyanate carbon.[3] Reactions may require longer times or more forcing conditions (e.g., heating) to achieve completion.[3][4]
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification. A common byproduct in syntheses using calcium cyanamide is dicyandiamide.[5] Hydrolysis of the thiourea product can also occur in the presence of strong acids or bases.[5]
-
Incomplete Reaction: Due to the deactivated nature of the aniline, the reaction may not go to completion under mild conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting amine has been consumed.
-
Purification Losses: The product may be lost during workup and recrystallization steps. Optimizing the recrystallization solvent is key to maximizing recovery.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To accelerate the reaction, consider the following adjustments:
-
Increase Temperature: Refluxing the reaction mixture in a suitable solvent like acetone or tetrahydrofuran (THF) can significantly increase the rate.[1][3]
-
Solvent Choice: While various solvents can be used, polar aprotic solvents like acetone or THF are common choices that effectively dissolve the reactants.[1][3]
-
Use Mechanochemistry: Solvent-free methods like grinding the reactants in a mortar and pestle or using a ball mill have been shown to be highly efficient, often leading to quantitative yields in minutes by ensuring intimate contact between solid reactants.[4]
Q4: The crude product is an oil and will not crystallize. What purification strategy should I use?
A4: Oily products are common when impurities are present that inhibit crystallization.
-
Column Chromatography: This is the most effective method for purifying non-crystalline products. A silica gel column using a gradient elution, for example with hexane and ethyl acetate, can separate the desired product from impurities.[3] Use TLC to first identify a suitable solvent system that gives good separation.
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or a cold ether/hexane mixture). This can "wash" away the impurities and often induces crystallization of the product.[3]
Q5: What are the most common byproducts, and how can I avoid them?
A5: Byproduct formation is dependent on the synthetic route.
-
Guanidine Derivatives: These can form from subsequent reactions of the thiourea product.[5]
-
Oxidation Products: Thioureas can be oxidized by agents like hydrogen peroxide to form thiourea dioxide.[5] Care should be taken during workup to avoid unintended exposure to oxidizing conditions.
-
Unreacted Intermediates: In the in situ method, unreacted acyl isothiocyanate can lead to impurities. Ensuring the addition of the aniline is efficient is important.
Troubleshooting Guide
This logical workflow helps diagnose and solve common problems encountered during the synthesis.
Caption: Troubleshooting flowchart for low yield issues.
Data on Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield. The following table summarizes outcomes based on general principles for N-aryl thiourea synthesis, which are applicable to the target compound.
| Method | Reactants | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Solution Phase | 2,3-Dichloroaniline, Acetyl Chloride, NH₄SCN | Acetone | Reflux | 3 hours | Moderate to Good | [1] |
| Solution Phase | 2,3-Dichloroaniline HCl, NH₄SCN | Water | Steam Bath | 4-5 hours | Low (e.g., ~29%) | [2] |
| Solution Phase | Amine, Isothiocyanate | THF | Room Temp | 1-2 hours | Good to High | [3] |
| Mechanochemical | Amine, Isothiocyanate | None (Solvent-free) | Room Temp | 5-20 minutes | Quantitative (≥99%) | [4] |
Note: Yields are highly dependent on the specific substrates. For 2,3-dichloroaniline, which is deactivated, solution-phase reactions at room temperature may be slower and lower-yielding than for more nucleophilic amines.[3][4]
Experimental Protocols
Protocol 1: Synthesis via In Situ Generated Acyl Isothiocyanate
This method is adapted from a general procedure for N-acyl-N'-aryl thioureas and is often effective.[1]
Materials:
-
Ammonium thiocyanate (NH₄SCN)
-
Acetyl chloride
-
2,3-dichloroaniline
-
Acetone (anhydrous)
-
Cold, acidified water
Procedure:
-
To a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml), add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise.
-
Heat the reaction mixture to reflux for 30 minutes to facilitate the formation of acetyl isothiocyanate.
-
Cool the mixture to room temperature.
-
Add a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml) to the reaction mixture.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, pour the mixture into a beaker containing cold, acidified water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 3-acetyl-1-(2,3-dichlorophenyl)thiourea. Note: A subsequent hydrolysis step under basic or acidic conditions would be required to cleave the acetyl group to yield the target this compound.
Protocol 2: General Synthesis in Solution
This is a direct and clean method if the corresponding isothiocyanate is available or formed first.[3]
Materials:
-
2,3-dichloroaniline (1.0 mmol)
-
Phenyl isothiocyanate (or other appropriate isothiocyanate, 1.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
Dissolve 2,3-dichloroaniline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Add the corresponding isothiocyanate (1.0 mmol) to the solution at room temperature.
-
Stir the resulting mixture at room temperature. Given the deactivated nature of the aniline, gentle heating or extending the reaction time to 24 hours may be necessary.[6]
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is impure, purify by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[3]
Visualized Workflows and Pathways
General Synthesis and Purification Workflow
The following diagram illustrates the typical experimental sequence from starting materials to the final, characterized product.
Caption: Standard workflow for synthesis and purification.
Reaction Mechanism: Nucleophilic Addition
The core of the synthesis is the nucleophilic attack of the amine on the isothiocyanate.
References
- 1. 3-Acetyl-1-(2,3-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low bioactivity of 1-(2,3-Dichlorophenyl)-2-thiourea in experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 1-(2,3-Dichlorophenyl)-2-thiourea in their experiments.
Troubleshooting Guide: Low or No Observed Bioactivity
Experiencing lower-than-expected or no bioactivity with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving potential issues in your experimental workflow.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose potential causes of low bioactivity.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I prepare a stock solution of this compound?
A1: Due to the hydrophobic nature of many thiourea derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. To prepare a 10 mM stock solution:
-
Weigh out 2.21 mg of this compound (Molecular Weight: 221.11 g/mol ).
-
Dissolve in 1 mL of high-purity DMSO.
-
Vortex thoroughly and gently warm if necessary to ensure complete dissolution. Visually inspect for any undissolved particulates.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: My compound precipitates when I add it to my cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds and can lead to a significant decrease in the effective concentration. Here are some steps to mitigate this:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[1] Most cell lines can tolerate up to 1% DMSO, but sensitive and primary cells may require concentrations below 0.1%.[1]
-
Increase Final Volume Slowly: When diluting your DMSO stock into the aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing and reduce the chance of precipitation.
-
Use a Surfactant: In some experimental setups, a non-ionic surfactant like Pluronic F-68 can be used at a low, non-toxic concentration to improve the solubility of hydrophobic compounds. This should be validated for compatibility with your specific assay.
-
Consider Alternative Solvents: For some applications, ethanol may be a suitable alternative to DMSO, though its volatility and potential for cytotoxicity must be considered.
Experimental Design
Q3: What is a good starting concentration range for my experiments?
A3: Based on published data for structurally similar dichlorophenyl thiourea derivatives, a broad concentration range should be initially screened to determine the optimal effective concentration for your specific cell line and assay.[2][3]
| Compound Class | Reported Bioactivity (IC50) | Suggested Starting Range |
| Dichlorophenyl Thiourea Derivatives | 1.5 µM - 8.9 µM (Anticancer) | 0.1 µM - 100 µM |
| Dichlorophenyl Piperazine Thiourea Conjugates | 30 µM - 65 µM (Anti-inflammatory) | 1 µM - 200 µM |
Q4: What is a typical incubation time for observing an effect?
A4: The required incubation time is dependent on the biological process being investigated.
-
Signaling Events (e.g., kinase inhibition): Shorter incubation times, from 30 minutes to a few hours, may be sufficient.
-
Cell Viability/Cytotoxicity: Longer incubation times, typically 24 to 72 hours, are common to observe effects on cell proliferation or apoptosis.
-
Gene Expression Changes: Incubation times of 6 to 48 hours are often used to allow for transcriptional and translational changes to occur.
It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental endpoint.
Potential Mechanisms and Pathways
Q5: What is the likely mechanism of action for this compound?
A5: While the specific mechanism for this compound is not extensively documented, thiourea derivatives are known to exert their biological effects through various mechanisms.[4] Based on related compounds, potential mechanisms include:
-
Enzyme Inhibition: Thioureas can inhibit various enzymes, with thyroid peroxidase being a classic example.[4] Other studies on anticancer thioureas suggest inhibition of kinases like VEGFR2 or EGFR kinase.[2]
-
Induction of Apoptosis: Dichlorophenyl-containing thioureas have been shown to induce late-stage apoptosis in cancer cell lines.[2]
-
Modulation of Inflammatory Pathways: Some thiourea derivatives can inhibit the secretion of pro-inflammatory cytokines like IL-6.[2]
Diagram: Potential Signaling Pathways
Caption: Potential mechanisms of action for dichlorophenyl thiourea derivatives.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., doxorubicin for cytotoxicity)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and positive control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Marker (Cleaved Caspase-3)
This protocol is used to detect the induction of apoptosis by analyzing the cleavage of caspase-3.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the desired concentration of this compound (and controls) for the determined incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
References
Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound.
Q1: I am observing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, primarily related to the reactivity of the starting materials and reaction conditions.[1][2][3]
-
Poor Nucleophilicity of 2,3-Dichloroaniline: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring reduces the nucleophilicity of the amine group in 2,3-dichloroaniline, making it less reactive.[3]
-
Degradation of the Isothiocyanate Reagent: If you are using an isothiocyanate-based route, the isothiocyanate itself might be unstable or impure.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and degradation.[2]
-
Steric Hindrance: The ortho-chloro substituent can cause steric hindrance, slowing down the reaction rate.[1]
Troubleshooting Table for Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor nucleophilicity of 2,3-dichloroaniline | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. For very electron-deficient amines, a stronger base might be necessary.[1] | Enhanced reaction rate and higher yield. |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[1] | Improved yield and reduced side products from isothiocyanate decomposition.[1] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or prolonging the reaction time.[1][2] | Drive the reaction to completion. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product.[1] |
Q2: What are the common side reactions and byproducts I should be aware of during the synthesis of this compound?
The formation of byproducts is a common issue and is highly dependent on the synthetic route employed.
-
From Aryl Amine and Thiocyanate: A common side product is the corresponding dicyandiamide, which can form under alkaline conditions.[4]
-
From Isothiocyanates: Unreacted starting materials (2,3-dichloroaniline or the isothiocyanate) are the most common impurities.
-
Formation of Symmetrical Thioureas: If the reaction involves the in-situ formation of an isothiocyanate from a dithiocarbamate intermediate, the unreacted amine can react with the desired product to form a symmetrical bis-substituted thiourea.
Potential Side Products and Their Origin
| Side Product | Potential Origin |
| N,N'-bis(2,3-dichlorophenyl)thiourea | Reaction of this compound with unreacted 2,3-dichloroaniline. |
| Dicyandiamide | A common byproduct in syntheses using calcium cyanamide.[4] |
| Unreacted 2,3-dichloroaniline | Incomplete reaction due to poor nucleophilicity or insufficient reaction time/temperature. |
| Unreacted Isothiocyanate | Incomplete reaction or use of excess reagent. |
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of aryl thioureas can be challenging due to their polarity and sometimes limited solubility.
-
Recrystallization: This is the most common and effective method for purifying solid thiourea derivatives. A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Acetonitrile is often a good starting point.[5][6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a viable option.[2] A solvent system such as methanol:chloroform (1:9) can be effective.[7]
-
Acid-Base Extraction: If the impurities have different acid-base properties from the desired thiourea, an acid-base workup can be an effective purification step.[2]
Purification Strategy Troubleshooting
| Issue | Recommended Action |
| Product oiled out during recrystallization | Try a different solvent system or a slower cooling rate. |
| Product co-elutes with impurities during column chromatography | Adjust the polarity of the mobile phase or try a different stationary phase. |
| Product is insoluble in common organic solvents | Consider using a more polar solvent like DMF or DMSO for purification, followed by precipitation. |
Experimental Protocols
Synthesis of this compound via Isothiocyanate Route
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 equivalent) in a suitable solvent such as acetone or dichloromethane (DCM).[2][5]
-
Reagent Addition: To the stirred solution, add the corresponding isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is slow.[1]
-
Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography.[5][8]
Synthesis of this compound from Ammonium Thiocyanate
This method involves the in-situ generation of the isothiocyanate.
-
Reaction Setup: Suspend 2,3-dichloroaniline (1.0 equivalent) in warm water. Add concentrated hydrochloric acid with stirring to form the amine salt.[7]
-
Reagent Addition: Add ammonium thiocyanate (1.0 equivalent) to the solution.[7]
-
Heating: Heat the mixture on a steam bath. The aryl amine thiocyanate salt will separate initially. Continue heating to evaporate the mixture to dryness. The dry residue is then heated further to induce the formation of the thiourea.[7]
-
Work-up: The resulting crude mixture of the thiourea and ammonium chloride is suspended in water, warmed, and then filtered to separate the less soluble thiourea.[7]
-
Purification: The crude thiourea is then recrystallized from a suitable solvent like ethanol after treatment with decolorizing carbon.[7]
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Acetyl-1-(2,3-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Synthesized 1-(2,3-Dichlorophenyl)-2-thiourea
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the purity of synthesized 1-(2,3-Dichlorophenyl)-2-thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,3-dichloroaniline and ammonium thiocyanate, symmetrical diarylthiourea formed from the reaction of the starting amine with an in-situ generated isothiocyanate, and degradation products of the isothiocyanate intermediate, especially if the reaction is conducted at elevated temperatures.[1] Using anhydrous solvents is crucial, as the isothiocyanate intermediate can hydrolyze back to 2,3-dichloroaniline in the presence of water, which can then react with another isothiocyanate molecule to form an undesired symmetrical thiourea.[1]
Q2: My crude product is an oil and will not crystallize. What should I do?
A2: The oily nature of the crude product could be due to the presence of impurities or the intrinsic properties of the compound. You can try trituration by stirring the oil vigorously with a poor solvent, such as hexane or a mixture of diethyl ether and hexane, to induce crystallization.[2] If trituration fails, column chromatography is the most effective method for purifying oily products.[2]
Q3: I have a low yield of my desired product. What are the likely causes?
A3: Low yields can result from several factors, including incomplete reaction, degradation of the isothiocyanate intermediate, or loss of product during workup and purification.[1] To improve the yield, ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). Running the reaction at room temperature or even 0°C can prevent the thermal degradation of the aryl isothiocyanate.[1] Additionally, careful extraction and purification steps are necessary to minimize product loss.
Q4: How do I choose an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetonitrile, or solvent mixtures like ethanol/water) to identify the optimal one.[2]
Troubleshooting Common Purification Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The solution was cooled too quickly. High concentration of impurities. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point.[3] |
| Low or no crystal formation upon cooling | Too much solvent was used. The compound is highly soluble in the cold solvent. | Evaporate some of the solvent to concentrate the solution and attempt to crystallize again. Choose a different solvent in which the compound has lower solubility at cold temperatures.[3] |
| Colored impurities in the final product | Presence of colored byproducts from the reaction. | Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb some of the desired product. |
| Poor separation during column chromatography | Inappropriate solvent system (eluent). Column overloading. | Perform TLC analysis to determine the optimal eluent system that provides good separation between the product and impurities. Ensure the amount of crude product loaded onto the column is appropriate for its size. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-aryl thioureas.[4]
Materials:
-
2,3-dichloroaniline
-
Ammonium thiocyanate
-
Acetyl chloride
-
Acetone
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
Slowly add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to the suspension.
-
Reflux the reaction mixture for 30 minutes to form acetyl isothiocyanate in situ.
-
After cooling to room temperature, add a solution of 2,3-dichloroaniline (0.10 mol) in acetone (10 ml).
-
Reflux the mixture for an additional 3 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into acidified cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air dry.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Acetonitrile (or another suitable solvent determined by solubility tests)
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[2]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold acetonitrile, and dry thoroughly.[3]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method that should be optimized for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectroscopy of a pure sample (a common wavelength for similar compounds is around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard solution of a known concentration of purified this compound in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and the presence of any impurity peaks. The purity can be calculated based on the peak areas.
Visualizations
The following diagrams illustrate key workflows for enhancing the purity of this compound.
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
Technical Support Center: In Vitro Studies with 1-(2,3-Dichlorophenyl)-2-thiourea (DCT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(2,3-Dichlorophenyl)-2-thiourea (DCT) in in vitro studies. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Preparation
Q1: How should I dissolve this compound (DCT) for in vitro experiments? I'm observing precipitation.
A1: DCT has low aqueous solubility. The recommended solvent is dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the DCT powder in 100% DMSO to a high concentration (e.g., 10-50 mM). For your experiments, dilute this stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Troubleshooting Precipitation:
-
Issue: Precipitate forms after diluting the DMSO stock in the aqueous culture medium.
-
Solution 1: Vortex the diluted solution vigorously before adding it to the cells.
-
Solution 2: Prepare the final dilution immediately before use. Do not store DCT in aqueous solutions.
-
Solution 3: If precipitation persists, consider using a slightly higher DMSO concentration in your final dilution, but be mindful of the increased potential for solvent toxicity and adjust your vehicle control accordingly.
Cytotoxicity Assays
Q2: My IC50 values for DCT in cytotoxicity assays (e.g., MTT, XTT) are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Seeding Density: Ensure you are using a consistent cell seeding density for each experiment. The number of cells can influence the apparent cytotoxicity of a compound.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Compound Stability: Prepare fresh dilutions of your DCT stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: The duration of drug exposure is a critical parameter. Ensure that the incubation time with DCT is identical across all experiments.
-
Assay Protocol: Standardize your assay protocol, including the incubation time with the assay reagent (e.g., MTT) and the solubilization step.
Q3: I am observing a weak signal or high background in my MTT assay with DCT.
A3: This can obscure the true cytotoxic effect of the compound.
-
Weak Signal:
-
Suboptimal Cell Number: Too few cells will result in a weak signal. Optimize your initial cell seeding density.
-
Cellular Resistance: The cell line you are using may be inherently resistant to DCT. Include a positive control with a known cytotoxic agent to confirm that the assay is performing as expected.
-
-
High Background:
-
Compound Precipitation: At higher concentrations, DCT may precipitate and interfere with the optical reading of the assay. Visually inspect the wells for any signs of precipitation.
-
Chemical Interference: It is possible for the compound to directly react with the MTT reagent, leading to a false positive signal. Run a control with DCT in cell-free medium to check for any direct reaction with the assay components.
-
Mechanism of Action Studies
Q4: I am investigating DCT as a TRPV1 antagonist and my results from the calcium imaging assay are not reproducible.
A4: Reproducibility in calcium imaging assays for TRPV1 antagonism can be improved by carefully controlling several parameters:
-
Cell Line Health: Ensure your TRPV1-expressing cells (e.g., HEK293-hTRPV1) are healthy and not overgrown, as this can affect their response to stimuli.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature to ensure consistent and uniform dye uptake.
-
Agonist Concentration: Use a consistent concentration of the TRPV1 agonist (e.g., capsaicin) that elicits a submaximal response (EC80 is often used) to allow for the detection of inhibitory effects.
-
Compound Incubation: Standardize the pre-incubation time of the cells with DCT before adding the agonist.
-
Automated Dispensing: If possible, use an automated liquid handler for the addition of compounds and agonist to ensure consistent timing and mixing across all wells.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of thiourea derivatives containing a dichlorophenyl moiety against various human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (primary colon cancer) | 9.0 | [1] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [1] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (prostate cancer) | Not specified | [1] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (chronic myelogenous leukemia) | 6.3 | [1] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | HaCaT (normal keratinocytes) | 24.7 | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effect of this compound (DCT) on adherent cancer cell lines in a 96-well format.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (DCT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (optimized for your cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of DCT in 100% DMSO (e.g., 20 mM).
-
Perform serial dilutions of the DCT stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 2: TRPV1 Antagonist Assay using Calcium Imaging
This protocol is for evaluating the antagonistic activity of DCT on TRPV1 channels expressed in a stable cell line (e.g., HEK293-hTRPV1) using a fluorescent calcium indicator.[2][3][4][5]
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Complete culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM (or another suitable calcium indicator)
-
Pluronic F-127
-
This compound (DCT)
-
Capsaicin (TRPV1 agonist)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors
Procedure:
-
Cell Seeding:
-
Seed the HEK293-hTRPV1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing DCT at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known TRPV1 antagonist).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Calcium Imaging:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using an automated injector, add a solution of capsaicin (at a pre-determined EC80 concentration) to all wells.
-
Continue to record the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot the percentage of inhibition against the DCT concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
The cytotoxic effects of some thiourea derivatives have been linked to the induction of apoptosis and the modulation of key signaling pathways in cancer, such as NF-κB and VEGF.[6]
Caption: Experimental workflow for an MTT cytotoxicity assay with DCT.
Caption: Logical relationship of DCT as a TRPV1 antagonist in a calcium imaging assay.
Caption: Potential signaling pathway for DCT-induced cytotoxicity in cancer cells.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing batch-to-batch variability of synthesized 1-(2,3-Dichlorophenyl)-2-thiourea"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of 1-(2,3-Dichlorophenyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the reaction of 2,3-dichloroaniline with a suitable isothiocyanate source. A common approach involves the in situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the aniline.[1][2] Alternatively, commercially available 2,3-dichlorophenyl isothiocyanate can be directly reacted with ammonia or a protected amine.
Q2: What are the critical parameters influencing batch-to-batch consistency?
A2: Several factors can contribute to variability:
-
Purity of Starting Materials: The purity of 2,3-dichloroaniline and the isothiocyanate source is paramount. Impurities in the aniline can lead to side reactions, while degraded isothiocyanate can result in lower yields and byproducts.
-
Reaction Temperature: The reaction temperature must be carefully controlled. While some reactions proceed at room temperature, others may require gentle heating.[3] Excessive temperatures can lead to the degradation of reactants and products.
-
Moisture Control: Isothiocyanates are sensitive to moisture and can hydrolyze back to the corresponding amine. Therefore, the reaction should be carried out under anhydrous conditions.
-
Stoichiometry: Precise control of the molar ratios of the reactants is crucial to avoid the formation of symmetrical thiourea byproducts.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be employed for full characterization:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying impurities.[4][5] Thin Layer Chromatography (TLC) is useful for monitoring reaction progress.
-
Spectroscopy:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the identity of the compound.[6][7][8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as N-H, C=S, and aromatic C-H bonds.[9][10][11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[8]
-
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Issue 1: Low Yield
dot
Caption: Troubleshooting workflow for low product yield.
| Possible Cause | Recommended Solution |
| Degraded or Impure Isothiocyanate Source | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. |
| Poor Nucleophilicity of 2,3-dichloroaniline | While 2,3-dichloroaniline is reasonably nucleophilic, stubborn reactions may benefit from gentle heating (e.g., 40-60 °C) or the addition of a non-nucleophilic base like triethylamine to activate the amine.[12] |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, incrementally increase the temperature and monitor by TLC. Avoid excessive heat to prevent degradation. For a similar synthesis, a reaction temperature of 75°C was found to be optimal.[3] |
| Incomplete Reaction | Increase the reaction time and monitor the disappearance of the limiting reagent by TLC. |
| Product Loss During Workup/Purification | Optimize the extraction and recrystallization procedures. Ensure the correct pH during aqueous washes to prevent the product from dissolving. Use a minimal amount of cold solvent for washing the purified crystals. |
Issue 2: Presence of Impurities in the Final Product
dot
Caption: Troubleshooting workflow for product impurities.
| Observed Impurity | Possible Cause | Recommended Solution |
| Unreacted 2,3-dichloroaniline | Incomplete reaction or incorrect stoichiometry. | Increase reaction time or gently heat. Ensure a slight excess (1.05-1.1 eq.) of the isothiocyanate source. Unreacted aniline can often be removed by an acidic wash (e.g., dilute HCl) during workup. |
| Unreacted Isothiocyanate Source | Incomplete reaction. | Increase reaction time. Can be removed by a basic wash (e.g., dilute NaHCO₃) during workup. |
| Symmetrical N,N'-bis(2,3-dichlorophenyl)thiourea | This can form if the isothiocyanate reacts with the starting aniline. | Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective. |
| Other unidentified byproducts | Side reactions due to impurities in starting materials or degradation at high temperatures. | Characterize the byproduct using LC-MS and NMR to understand its origin. Re-purify starting materials. Conduct the reaction at a lower temperature. |
Issue 3: Difficulty with Product Crystallization
dot
Caption: Troubleshooting crystallization issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The melting point of the solute is below the boiling point of the solvent. The solution was cooled too rapidly. High concentration of impurities. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly. Consider using a solvent with a lower boiling point. If impurities are suspected, consider a preliminary purification step like column chromatography. |
| No crystals form upon cooling | The solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. Reduce the volume of the solvent by evaporation and cool again. |
| Low recovery of crystalline product | Too much solvent was used, and the compound remains in the mother liquor. The compound is significantly soluble in the cold solvent. | Evaporate some of the solvent to concentrate the solution and attempt to crystallize again. Choose a different solvent in which the compound has lower solubility at cold temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted thiourea.[1][2]
Materials:
-
2,3-dichloroaniline
-
Ammonium thiocyanate
-
Acetyl chloride
-
Acetone (anhydrous)
-
Hydrochloric acid (dilute)
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Cool the suspension in an ice bath and add acetyl chloride (1.0 equivalent) dropwise with stirring.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the acetyl isothiocyanate in situ.
-
In a separate flask, dissolve 2,3-dichloroaniline (1.0 equivalent) in anhydrous acetone.
-
Add the 2,3-dichloroaniline solution to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (around 50-60°C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization.
Purification by Recrystallization
Solvent Selection: A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, acetonitrile, or a mixture of ethanol and water are often good starting points for aryl thioureas.[1][13]
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
If the solution is colored, activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Quality Control: HPLC Analysis
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 70% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for linearity, accuracy, and precision.[4][5]
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
The following table illustrates the potential impact of reaction temperature on the yield of a generic thiourea synthesis, which can be used as a starting point for optimization.[3][14]
| Batch ID | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| A-01 | 25 (Room Temp) | 4 | 65 | 92 |
| A-02 | 50 | 3 | 85 | 95 |
| A-03 | 75 | 2 | 92 | 98 |
| A-04 | 100 | 2 | 88 | 90 (degradation observed) |
Table 2: Typical Spectroscopic Data for Characterization
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (multiplets in the range of ~7.0-7.8 ppm). N-H protons (broad singlets, chemical shift can vary). |
| ¹³C NMR | Aromatic carbons (~120-140 ppm). Thiocarbonyl carbon (C=S) (~180-190 ppm). |
| FTIR (cm⁻¹) | N-H stretching (~3100-3400), Aromatic C-H stretching (~3000-3100), C=S stretching (~1200-1300 and ~800-900). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the compound. |
References
- 1. 3-Acetyl-1-(2,3-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. jopcr.com [jopcr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
"1-(2,3-Dichlorophenyl)-2-thiourea vs other anticancer agents: a comparative study"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of 1-(2,3-dichlorophenyl)-2-thiourea against established chemotherapeutic agents. Due to the limited availability of public data on this compound, this guide utilizes experimental data for a structurally similar compound, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea , to provide insights into the potential efficacy and mechanisms of dichlorophenyl-thiourea derivatives. This comparison is benchmarked against the standard anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel.
Comparative Cytotoxicity
The in vitro cytotoxic activity of anticancer agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for the proxy thiourea derivative and standard chemotherapeutic agents across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative in vitro activity (IC50, µM) of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and Cisplatin.
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea[1] | 9.0 ± 1.21 | 1.5 ± 0.72 | 8.9 ± 1.12 | 6.3 ± 0.98 | 24.7 ± 3.14 |
| Cisplatin[1] | >70 | 26.5 ± 5.30 | 13.7 ± 7.04 | 2.1 ± 0.94 | 12.4 ± 2.11 |
Table 2: Comparative in vitro activity (IC50, µM) of Standard Anticancer Agents on Common Cancer Cell Lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Doxorubicin | ||||
| 2.50 ± 1.76[2] | > 20[2] | 2.92 ± 0.57[2] | 12.18 ± 1.89[2] | |
| Cisplatin | ||||
| ~20-80 (2D culture) | ~20-80 (2D culture) | 8.26 | 6.3 | |
| Paclitaxel | ||||
| ~0.005-0.01 | 0.0031 (2 days) | Not Widely Available | Not Widely Available |
Mechanistic Insights: Signaling Pathways
Thiourea derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. The dichlorophenyl-thiourea scaffold likely interferes with key cellular processes, leading to cell cycle arrest and apoptosis.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell. Studies on related dichlorophenyl-thiourea compounds have shown a strong induction of late-stage apoptosis in colon cancer cells, suggesting activation of these pathways[1].
Key Proliferation and Survival Pathways
The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer, promoting uncontrolled cell growth and survival. Thiourea derivatives have been reported to inhibit key components of these pathways, such as receptor tyrosine kinases (RTKs) like EGFR, which are upstream activators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-Caspase-3, anti-Bcl-2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of dichlorophenyl thiourea isomers' biological activity"
A comprehensive guide for researchers and drug development professionals on the varied biological efficacy of dichlorophenyl thiourea isomers. This document provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The substitution pattern of chlorine atoms on the phenyl ring of dichlorophenyl thiourea derivatives significantly influences their biological activity. These compounds have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The position of the chloro substituents (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-) alters the electronic and steric properties of the molecule, leading to differential interactions with biological targets. This guide synthesizes available data to offer a clear comparison of these isomers' performance.
Data Presentation: Comparative Biological Activity
The biological activities of various dichlorophenyl thiourea isomers are summarized below. The data highlights the structure-activity relationships, indicating how the isomeric forms dictate the compounds' potency.
Table 1: Anticancer and Cytotoxic Activity of Dichlorophenyl Thiourea Isomers
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl )-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [1] |
| SW480 (Primary Colon Cancer) | 9.0 | [2] | |
| K-562 (Chronic Myelogenous Leukemia) | 6.3 | [2] | |
| 1-(2,4-dichlorophenyl )-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | [1] |
| 1-(2,3-dichlorophenyl )-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | > 10 | [1] |
| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide ) | MG-U87 (Glioblastoma) | Dose-dependent cytotoxicity observed | [3] |
A lower IC50 value indicates greater potency.
Table 2: Antimicrobial Activity of Dichlorophenyl Thiourea Isomers
| Compound/Isomer | Microbial Strain | MIC (µg/mL) | Reference |
| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl )isothiourea hydrochloride | MRSA | 8 (MIC90) | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl )-thiourea | S. aureus | 32 | [5] |
| E. coli | >1024 | [5] | |
| P. aeruginosa | 1024 | [5] | |
| Candida spp. | 32-256 | [5] | |
| 1-(2,5-Dichlorophenyl )-2-thiourea (DCPT) | S. aureus & E. coli | Exhibited remarkable bacteriostatic properties | [6] |
MIC (Minimum Inhibitory Concentration): the lowest concentration of a drug that prevents visible growth of a bacterium. MIC90: MIC required to inhibit the growth of 90% of isolates.
Table 3: Antioxidant and Anti-inflammatory Activity
| Compound/Isomer | Activity Type | Assay | IC50 (µg/mL) | Reference |
| 1,3-bis(3,4-dichlorophenyl ) thiourea | Antioxidant | ABTS Radical Scavenging | 52 | [7] |
| Antioxidant | DPPH Radical Scavenging | 45 | [7] | |
| Gly/Pro conjugated 2,3-dichlorophenyl piperazine thiourea derivatives | Anti-inflammatory | In vitro on human erythrocytes | 30 - 65 (µM) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
-
Cell Culture: Cancer cell lines (e.g., SW620, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The dichlorophenyl thiourea isomers are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent like methanol.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Incubation: The test compound solutions are mixed with the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined. Ascorbic acid is often used as a standard reference.
Mandatory Visualization
Diagrams created using Graphviz to illustrate key processes and pathways.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Potential: A Comparative Analysis of 1-(2,3-Dichlorophenyl)-2-thiourea Across Diverse Cancer Cell Lines
A comprehensive evaluation of 1-(2,3-Dichlorophenyl)-2-thiourea reveals its potent cytotoxic effects against a range of human cancer cell lines, positioning it as a promising candidate for further oncological research. This guide provides a detailed comparison of its efficacy, benchmarked against other thiourea derivatives and standard chemotherapeutic agents, supported by experimental data and detailed protocols.
Efficacy Profile: A Quantitative Comparison
The cytotoxic activity of this compound and its analogs has been rigorously assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. Lower IC50 values denote higher cytotoxic efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Compound 2) | SW480 | Colon Cancer | ≤ 10 | Cisplatin | Not specified |
| SW620 | Colon Cancer | ≤ 10 | Cisplatin | Not specified | |
| PC3 | Prostate Cancer | ≤ 10 | Cisplatin | Not specified | |
| K-562 | Leukemia | ≤ 10 | Cisplatin | Not specified | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | Colon Cancer | 1.11 | Doxorubicin | 8.29 |
| HepG2 | Liver Cancer | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 | Breast Cancer | 7.0 | Doxorubicin | 4.56 | |
| Optically active thiourea derivatives (IVe, IVf, IVh) | EAC | Mouse Ascites Carcinoma | 10-24 | Not specified | Not specified |
| MCF-7 | Breast Cancer | 15-30 | Not specified | Not specified | |
| HeLa | Cervical Cancer | 33-48 | Not specified | Not specified |
Experimental Protocols: A Closer Look at the Methodology
The evaluation of this compound's anticancer properties involves a series of well-defined experimental procedures.
Cell Culture and Maintenance
Human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1] The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic). Studies have shown that dichlorophenyl derivatives can induce a high percentage of late apoptosis in colon cancer cells.[1]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxic efficacy of thiourea derivatives.
Caption: A flowchart of the in vitro experimental process.
Unraveling the Mechanism: Signaling Pathways
Thiourea derivatives have been shown to exert their anticancer effects by modulating various cellular signaling pathways. While the specific pathway for this compound is under investigation, related compounds are known to target key molecules involved in cancer progression. For instance, some thiourea derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[2]
Caption: EGFR signaling pathway and potential inhibition point.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of 1-(2,3-Dichlorophenyl)-2-thiourea and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel compound 1-(2,3-Dichlorophenyl)-2-thiourea against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. The following sections present available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective evaluation.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for traditional NSAIDs like Ibuprofen and Diclofenac, as well as the COX-2 selective inhibitor Celecoxib, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5][6][7][8] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5][7] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[7]
While Ibuprofen and Diclofenac are non-selective inhibitors of both COX-1 and COX-2, Celecoxib exhibits a higher selectivity for COX-2, which is thought to reduce the risk of gastrointestinal side effects.[3][8]
Thiourea derivatives have emerged as a class of compounds with a broad spectrum of biological activities, including anti-inflammatory effects. Their mechanism of action can be multifaceted. Some thiourea derivatives have been shown to inhibit COX enzymes, similar to traditional NSAIDs. Additionally, research suggests that some thiourea compounds may exert their anti-inflammatory effects through other pathways, such as the inhibition of lipoxygenase (LOX) enzymes or the modulation of pro-inflammatory cytokine production.[9][10][11] A study on 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea, a compound structurally related to the topic compound, demonstrated significant anti-inflammatory and analgesic effects in vivo, suggesting its potential as an effective anti-inflammatory agent.
Comparative Efficacy: A Look at the Data
To provide a quantitative comparison, the following tables summarize the available data on the inhibitory activity of the selected compounds in key anti-inflammatory assays. It is important to note that the data for this compound and its derivatives are sourced from studies that may have different experimental conditions than those for the established NSAIDs, making direct comparisons challenging.
Table 1: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~15 | ~20 | ~0.75 |
| Diclofenac | ~0.1 - 1 | ~0.05 - 1 | ~1-2 |
| Celecoxib | ~5 - 15 | ~0.04 - 0.1 | ~100 - 375 |
| Thiourea Derivatives * | Not widely reported | Not widely reported | Not widely reported |
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Ibuprofen | 10 - 100 | 30 - 60% |
| Diclofenac | 5 - 20 | 40 - 70% |
| Celecoxib | 3 - 30 | 40 - 60% |
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | 15 - 45 | Significant reduction (quantitative % not specified in abstract) |
Note: The percentage of inhibition can vary depending on the animal model, the timing of administration, and the specific experimental protocol.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., this compound) or a reference drug (e.g., Ibuprofen) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.
-
After a specific time (usually 30-60 minutes), a freshly prepared 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used.
-
Procedure:
-
Macrophages are cultured in appropriate media and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound or a reference drug for a specified period.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
The half-maximal inhibitory concentration (IC50) for cytokine production is calculated for each compound.
-
Cyclooxygenase (COX-1 and COX-2) Enzyme Activity Assay
This in vitro assay determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The assay is typically performed in a multi-well plate format.
-
The reaction mixture contains a buffer, a heme cofactor, and the respective COX enzyme.
-
Various concentrations of the test compound or a reference drug are added to the wells and pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The activity of the COX enzyme is determined by measuring the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring the oxygen consumption rate.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated for both COX-1 and COX-2.
-
Visualizing the Mechanisms and Methods
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified NF-κB signaling pathway in macrophages.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
Conclusion
The available data suggests that this compound and its analogs represent a promising class of compounds with significant anti-inflammatory potential. While direct comparative data against widely used NSAIDs is still emerging, preliminary in vivo studies are encouraging. The primary mechanism of action of established NSAIDs like Ibuprofen, Diclofenac, and Celecoxib is the inhibition of COX enzymes. Thiourea derivatives may share this mechanism but could also exhibit anti-inflammatory effects through alternative pathways.
Further head-to-head comparative studies employing standardized experimental protocols are warranted to definitively establish the therapeutic potential and safety profile of this compound relative to current standards of care. The experimental designs and signaling pathways outlined in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.aalto.fi [research.aalto.fi]
Structure-Activity Relationship of Dichlorinated Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dichlorinated thiourea derivatives, focusing on their anti-inflammatory, antioxidant, and cytotoxic properties. The information is compiled from recent studies to facilitate the understanding and development of this promising class of compounds.
Comparative Biological Activity of Dichlorinated Thiourea Derivatives
The biological activity of dichlorinated thiourea derivatives is significantly influenced by the position and number of chlorine atoms on the phenyl ring, as well as the nature of other substituents. The following table summarizes the quantitative data from various studies.
| Compound Name | Structure | Biological Activity | Assay | IC50 Value | Reference |
| 1-(2,3-dichlorophenyl)-3-(aryl)thiourea derivatives | Aryl group conjugated to piperazine | Anti-inflammatory | COX-2 Inhibition | Varies (e.g., 30 ± 0.51 µM for 4-fluoro substitution) | [1] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Two 3,4-dichlorophenyl groups | Antioxidant | DPPH radical scavenging | 45 µg/mL | [2] |
| Antioxidant | ABTS radical scavenging | 52 µg/mL | [2] | ||
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 3,4-dichlorophenyl and 3-(trifluoromethyl)phenyl groups | Cytotoxic | MTT assay (SW480 cell line) | 1.5 µM | [3] |
| Cytotoxic | MTT assay (SW620 cell line) | 2.3 µM | [3] | ||
| Cytotoxic | MTT assay (PC3 cell line) | 8.9 µM | [3] | ||
| Cytotoxic | MTT assay (K-562 cell line) | 2.8 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea[4]
-
Preparation of Aryl Amine Solution: A suspension of 3,4-dichloroaniline (0.30 mol) in 100 mL of warm water is prepared. Concentrated hydrochloric acid (0.33 mol) is added with stirring.
-
Reaction with Ammonium Thiocyanate: The resulting solution is placed in a large evaporating dish, and ammonium thiocyanate (0.3 mol) is added. The mixture is heated on a steam bath for 1 hour.
-
Evaporation and Crystallization: The liquid is allowed to cool, set aside at room temperature for 1 hour, and then evaporated slowly to dryness over 2-3 hours. The crystalline residue is crushed, 100 mL of water is added, and the mixture is evaporated slowly again.
-
Purification: The dry residual powder is heated on a steam bath for 4-5 hours. The crude product is suspended in 100 mL of water, warmed to 70 °C with stirring, and then cooled to 35 °C. The solid is filtered with suction.
-
Recrystallization: The crude material is dissolved in absolute ethanol, boiled with decolorizing carbon, and filtered. The white crystalline mass of 1-(3,4-dichlorophenyl)-2-thiourea that separates on cooling is collected by filtration, washed with light petroleum ether, and dried.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition[5][6]
-
Preparation of Solutions: Stock solutions of the test compounds are prepared in DMSO. These are further diluted with a COX assay buffer. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Enzyme Reaction: The assay is performed in a 96-well plate. The reaction mixture contains the COX-2 enzyme, arachidonic acid (substrate), and the test compound or control in the assay buffer.
-
Incubation: The plate is incubated at a specified temperature (e.g., 37 °C) for a set period to allow the enzymatic reaction to proceed.
-
Detection: The product of the cyclooxygenase reaction (e.g., prostaglandin H2, detected via a fluorescent probe) is measured using a microplate reader.
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the signal from the wells containing the test compounds to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
In Vitro Antioxidant Assay: DPPH Radical Scavenging[1][7][8]
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM) is prepared. The absorbance is adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: The dichlorinated thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[1]
In Vitro Cytotoxicity Assay: MTT Assay[3][9]
-
Cell Seeding: Cancer cells (e.g., SW480, SW620, PC3, K-562) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dichlorinated thiourea derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The supernatant is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the SAR study of dichlorinated thiourea derivatives.
Caption: Workflow of the MTT cytotoxicity assay for dichlorinated thiourea derivatives.
References
"in silico vs in vitro results for 1-(2,3-Dichlorophenyl)-2-thiourea activity"
A comparative analysis of in silico and in vitro studies is crucial for modern drug discovery, providing a bridge between theoretical predictions and real-world biological activity. This guide focuses on the activity of dichlorophenyl thiourea derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of published data for 1-(2,3-Dichlorophenyl)-2-thiourea, this comparison utilizes data from closely related analogues, primarily 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, to illustrate the relationship between computational predictions and experimental outcomes.
Thiourea derivatives are known for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The integration of in silico techniques, such as molecular docking, with in vitro assays has become a cornerstone in the development of these compounds as therapeutic agents.[3]
Data Presentation: In Silico vs. In Vitro Results
The following tables summarize quantitative data for dichlorophenyl thiourea derivatives, comparing predicted activity from computational models with measured activity from laboratory experiments.
Table 1: Comparison of In Silico Predictions and In Vitro Anticancer Activity of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
| Compound ID | In Silico Target | In Silico Docking Score (kcal/mol) | In Vitro Cell Line | In Vitro IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-Ras | Not Reported | SW480 (primary colon cancer) | 9.0[1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-Ras | Not Reported | SW620 (metastatic colon cancer) | 1.5[1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-Ras | Not Reported | K562 (chronic myelogenous leukemia) | 6.3[1] |
Table 2: General Comparison of Thiourea Derivatives' Enzyme Inhibition
| Compound Type | In Silico Target | In Silico Docking Score (kcal/mol) | In Vitro Target | In Vitro IC50 or Kᵢ (nM) |
| Sulphonyl thiourea derivative 7c | Carbonic Anhydrase IX | Not Reported | hCA IX | Kᵢ = 125.1[4] |
| Sulphonyl thiourea derivative 7d | Carbonic Anhydrase XII | Not Reported | hCA XII | Kᵢ = 111.0[4] |
| 1,3-disubstituted thiourea 15 | b-TNAP | Not Reported | b-TNAP | IC50 = 0.69 µM[5] |
| 1,3-disubstituted thiourea 15 | b-CA-II | Not Reported | b-CA-II | IC50 = 1.25 µM[5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of both computational and experimental findings.
In Silico Molecular Docking Protocol
Molecular docking studies are employed to predict the binding affinity and orientation of a ligand (in this case, a thiourea derivative) within the active site of a target protein.
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of the thiourea derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized to find its lowest energy conformation.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined active site of the protein. The program explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose.
-
Analysis of Results: The results are analyzed to identify the best binding pose, characterized by the lowest binding energy score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[6]
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., SW480, SW620) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The thiourea derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the workflow of comparing in silico and in vitro studies and a potential signaling pathway targeted by dichlorophenyl thiourea derivatives.
Caption: A flowchart illustrating the parallel workflows of in silico and in vitro studies.
Caption: A hypothetical signaling pathway (Ras-Raf-MEK-ERK) potentially inhibited by this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and experimental investigations of novel 1,3-disubstituted thioureas as the dual inhibitor of b-TNAP and b-CAII enzyme for Cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: 1-(2,3-Dichlorophenyl)-2-thiourea and its 3,4-Dichloro Isomer in Preclinical Research
In the landscape of drug discovery, the positional isomerism of a lead compound can significantly influence its pharmacological profile. This guide provides a detailed head-to-head comparison of two such isomers: 1-(2,3-Dichlorophenyl)-2-thiourea and 1-(3,4-Dichlorophenyl)-2-thiourea. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, synthesis, and differential biological activities, supported by experimental data.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the chlorine atom's position on the phenyl ring results in notable differences in the physicochemical properties of these two isomers. These properties are crucial as they can impact solubility, absorption, and ultimately, the bioavailability of the compounds.
| Property | This compound | 1-(3,4-Dichlorophenyl)-2-thiourea |
| Molecular Formula | C₇H₆Cl₂N₂S | C₇H₆Cl₂N₂S |
| Molecular Weight | 221.11 g/mol | 221.11 g/mol |
| Melting Point (°C) | 160 | 180-182, 197-199, 210-213[1] |
| Boiling Point (°C) | 322.3 ± 52.0 (Predicted) | 327.7 at 760 mmHg |
| Density (g/cm³) | 1.563 ± 0.06 (Predicted) | 1.563 |
| pKa | 11.83 ± 0.70 (Predicted) | Not available |
| Solubility | Insoluble in water | Slightly soluble in water |
Note: The melting point for 1-(3,4-Dichlorophenyl)-2-thiourea shows variability across different sources, which may be attributed to different crystalline forms or experimental conditions.
Synthesis of Dichlorophenyl Thiourea Isomers
The synthesis of both this compound and 1-(3,4-Dichlorophenyl)-2-thiourea can be achieved through a common synthetic route for aryl thioureas. The general principle involves the reaction of the corresponding dichloroaniline with a thiocyanate salt in an acidic medium.
Experimental Protocol: General Synthesis of Aryl Thioureas
This protocol is adapted from a general procedure for the synthesis of aryl thioureas and is applicable to both isomers by starting with the appropriate dichloroaniline.[1]
Materials:
-
2,3-Dichloroaniline or 3,4-Dichloroaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Petroleum ether
-
Decolorizing carbon
Procedure:
-
Suspend the respective dichloroaniline (0.1 mol) in 100 mL of warm water.
-
With stirring, add concentrated HCl (0.11 mol).
-
To the resulting solution, add ammonium thiocyanate (0.1 mol).
-
Heat the mixture on a steam bath for 1 hour.
-
Allow the solution to cool, during which crystals of the aryl amine thiocyanate will separate.
-
Evaporate the mixture to dryness on a steam bath over 2-3 hours.
-
Crush the crystalline residue, add 100 mL of water, and evaporate to dryness again.
-
Heat the resulting dry powder on a steam bath for 4-5 hours to yield the crude substituted phenylthiourea.
-
To purify, suspend the powdered crude product in 100 mL of water and warm to 70°C with stirring.
-
Cool the mixture to 35°C and filter the solid with suction.
-
Dissolve the crude material in absolute ethanol, add decolorizing carbon, and boil for a few minutes.
-
Filter the hot solution and allow it to cool to induce crystallization.
-
Collect the white crystalline product by filtration, wash with petroleum ether, and dry.
Biological Activity: A Comparative Cytotoxicity Analysis
A key differentiator between the two isomers is their cytotoxic activity against various cancer cell lines. A study directly comparing these compounds revealed that the 3,4-dichloro isomer exhibits significantly higher potency.
Cytotoxicity against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | SW480 (Primary Colon Cancer) | SW620 (Metastatic Colon Cancer) | PC3 (Metastatic Prostate Cancer) | K-562 (Chronic Myelogenous Leukemia) |
| This compound | >30 | >30 | >30 | 25.3 ± 2.1 |
| 1-(3,4-Dichlorophenyl)-2-thiourea | 8.9 ± 0.9 | 1.5 ± 0.7 | 6.9 ± 1.6 | 7.3 ± 0.8 |
Data sourced from a study investigating the cytotoxic activity of 1,3-disubstituted thiourea derivatives.
The data clearly indicates that 1-(3,4-Dichlorophenyl)-2-thiourea is a more potent cytotoxic agent across all tested cancer cell lines compared to its 2,3-dichloro isomer.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the thiourea derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]
Materials:
-
Cancer cell lines (e.g., SW480, SW620, PC3, K-562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound and 1-(3,4-Dichlorophenyl)-2-thiourea
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Postulated Mechanism of Action: Induction of Apoptosis and IL-6 Inhibition
Research suggests that the cytotoxic effects of these dichlorophenyl thiourea derivatives may be mediated through the induction of apoptosis (programmed cell death) and the inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Below is a diagram illustrating the potential signaling pathways affected by these compounds.
This diagram illustrates a simplified model where the dichlorophenyl thiourea isomers are hypothesized to induce apoptosis through the mitochondrial pathway, leading to the activation of caspase-3. Simultaneously, they may inhibit the NF-κB signaling pathway, which is a key regulator of IL-6 gene transcription, thereby reducing IL-6 secretion and its pro-tumorigenic effects.
Conclusion
The head-to-head comparison of this compound and its 3,4-dichloro isomer reveals significant differences in their physicochemical and biological properties. The 3,4-dichloro isomer demonstrates markedly superior cytotoxic activity against a panel of cancer cell lines, highlighting the critical role of substituent positioning in drug design. While both isomers are readily synthesizable, the enhanced potency of the 3,4-dichloro analog makes it a more promising candidate for further preclinical development. The proposed mechanisms of action, involving apoptosis induction and IL-6 inhibition, provide a foundation for future mechanistic studies to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field, enabling informed decisions in the progression of dichlorophenyl thiourea derivatives as potential anticancer agents.
References
Comparative Analysis of the Cytotoxic Effects of Dichlorophenyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various dichlorophenyl thiourea derivatives, serving as a reference for the potential activity of related compounds such as 1-(2,3-Dichlorophenyl)-2-thiourea. Due to the limited availability of public data on this compound, this guide focuses on structurally similar compounds to provide a baseline for understanding its potential cytotoxic reproducibility and efficacy. The information presented is based on available experimental data for analogous compounds.
Thiourea derivatives are a class of compounds recognized for their wide range of biological activities, including anticancer properties. The presence and position of halogen substituents on the phenyl ring, such as chlorine, have been shown to significantly influence their cytotoxic potential.
Quantitative Data on Cytotoxicity
The cytotoxic effects of various thiourea derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell growth. The following table summarizes the IC50 values for several dichlorophenyl thiourea derivatives against a panel of human cancer cell lines. This data is crucial for comparing the cytotoxic potency of these compounds and inferring the potential activity of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72[1] |
| SW480 | Primary Colon Cancer | 9.0[1] | |
| K-562 | Chronic Myelogenous Leukemia | 6.3[1] | |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Not Specified | Not Specified | Not Specified |
| 1-(3,5-dichlorophenyl) urea derivative (COH-SR4) | Melanoma | Melanoma | Not Specified |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.
Compounds with 3,4-dichloro substitutions have demonstrated significant cytotoxic activity, particularly against colon cancer cell lines.[1] For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea exhibited a potent IC50 value of 1.5 µM against the metastatic colon cancer cell line SW620.[1] The variation in IC50 values across different cell lines highlights the importance of cell-type-specific responses to these compounds.
Experimental Protocols
To ensure the reproducibility of cytotoxicity studies, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
MTT Cytotoxicity Assay Protocol
This protocol outlines the general steps for performing an MTT assay to determine the cytotoxic effects of a test compound.
1. Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an appropriate density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
4. Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[3]
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[4]
6. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of a compound using the MTT assay.
Signaling Pathways in Thiourea-Induced Cytotoxicity
Thiourea derivatives have been shown to exert their cytotoxic effects by modulating various cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key pathways implicated is the RAS-RAF-MEK-ERK (MAPK) pathway.[5]
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, thereby regulating fundamental cellular processes such as proliferation, differentiation, and survival.[6][] Dysregulation of this pathway is a common feature in many cancers.[5] Some thiourea derivatives are thought to interfere with this pathway, leading to the inhibition of cancer cell growth.
Caption: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Confirming Cellular Target Engagement of 1-(2,3-Dichlorophenyl)-2-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the cellular target engagement of the investigational compound 1-(2,3-Dichlorophenyl)-2-thiourea. While direct experimental data for this specific molecule is emerging, this document extrapolates from closely related analogs and compares its potential target engagement with established kinase inhibitors, Sorafenib and Dabrafenib. The focus is on providing objective comparisons supported by established experimental protocols and data presentation to aid in the strategic design of target validation studies.
Comparative Analysis of Target Engagement
Based on the cytotoxic profile of structurally similar dichlorophenyl thiourea derivatives against various cancer cell lines, it is hypothesized that this compound engages cellular targets involved in proliferation signaling, potentially protein kinases such as B-Raf or VEGFR-2.[1] The following tables compare the reported cellular activity of a close analog, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, with the established kinase inhibitors Sorafenib and Dabrafenib, for which direct target engagement has been confirmed using the Cellular Thermal Shift Assay (CETSA).
Table 1: Comparison of Cellular Potency
| Compound | Putative/Confirmed Target(s) | Cell Line | IC50 (µM) | Citation |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Inferred: Proliferation-related kinases | SW480 (Colon Cancer) | 9.0 | [1] |
| SW620 (Metastatic Colon Cancer) | 1.5 | [1] | ||
| K562 (Leukemia) | 6.3 | [1] | ||
| HaCaT (Normal Keratinocytes) | 24.7 | [1] | ||
| Sorafenib | Multi-kinase inhibitor (including B-Raf, VEGFRs) | Various | Varies (cell line dependent) | [2] |
| Dabrafenib | B-Raf (V600E mutant) | A375 (Melanoma) | Not specified in search results | [3] |
Table 2: Comparison of Target Engagement Confirmation by CETSA
| Compound | Target | Cell Line | Thermal Stabilization (ΔTagg) | CETSA EC50 | Citation |
| This compound | Inferred: Protein Kinase | Not yet determined | Not yet determined | Not yet determined | |
| Sorafenib | Aldehyde Dehydrogenase 2 (ALDH2) | Hepatocellular Carcinoma cells | Confirmed | Not specified in search results | [2] |
| Dabrafenib | B-Raf | A375 (Melanoma) | 7.9 °C | Not specified in search results | [3] |
Experimental Protocols
To definitively confirm the target engagement of this compound, a series of robust experimental approaches are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6][7][8][9]
Protocol:
-
Cell Culture and Treatment: Culture the selected cell line (e.g., a cancer cell line showing sensitivity to the compound) to 80-90% confluency. Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of the soluble target protein in each sample using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.
Immunoprecipitation-Western Blotting (IP-WB)
IP-WB can be used to confirm the interaction between this compound and its putative target protein in a cellular lysate.
Protocol:
-
Cell Lysis: Lyse cells treated with the compound or vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the putative target protein. The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the putative target to confirm its presence. To detect the binding of the compound, a derivative of this compound with a tag (e.g., biotin) that can be probed with a corresponding antibody or streptavidin conjugate would be required.
Kinase Activity Assay
If the putative target is a kinase, a kinase activity assay can directly measure the inhibitory effect of this compound.[10]
Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant target kinase, a specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction to allow for substrate phosphorylation.
-
Detection: Measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody or measuring the amount of ADP produced using a coupled enzyme assay.
-
Data Analysis: Plot the kinase activity as a function of the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizations
Signaling Pathway
Caption: Inferred signaling pathway targeted by this compound.
Experimental Workflow
Caption: Workflow for confirming target engagement of this compound.
Logical Comparison of Compounds
Caption: Logical comparison of this compound with established inhibitors.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Aldehyde Dehydrogenase 2 (ALDH2): A novel sorafenib target in hepatocellular carcinoma unraveled by the proteome-wide cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2,3-Dichlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe and Compliant Disposal
The proper disposal of 1-(2,3-Dichlorophenyl)-2-thiourea is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, based on available safety data for closely related dichlorophenyl thiourea analogs. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are inferred from the documented handling of similar chemical structures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is worn. This is crucial due to the acute oral toxicity associated with dichlorophenyl thiourea compounds.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.
-
The container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
For solutions, use a labeled, leak-proof container. Avoid mixing with incompatible solvents.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
For solid spills, carefully sweep or vacuum the material into a designated waste container.[2] Avoid generating dust.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.
-
Ventilate the area and decontaminate the spill surface with an appropriate solvent, collecting all cleaning materials as hazardous waste.[1]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
-
Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will ensure compliance with all local, state, and federal regulations.
-
It may be necessary to dispose of this compound as a hazardous waste; consult with your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-(2,3-Dichlorophenyl)-2-thiourea
Essential Safety and Handling Guide for 1-(2,3-Dichlorophenyl)-2-thiourea
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for closely related thiourea compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Given the toxicity profile of similar dichlorophenyl thiourea derivatives, it is imperative to handle this compound with caution. The primary hazards include acute oral toxicity, skin and eye irritation, and potential for long-term health effects such as carcinogenicity and reproductive harm.[1][2] Adherence to the recommended personal protective equipment is mandatory to ensure personnel safety.
| Hazard | Description | GHS Pictograms |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[3][4][5][6] | ☠️ |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[7][8] | ❗️ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][8] | ❗️ |
| Carcinogenicity | Suspected of causing cancer.[1][2][6][9] | हेल्थ हज़ार्ड |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][6][9] | ❗️ |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[2][6] | पर्यावरण |
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or glasses with side-shields meeting OSHA or European standards.[1][3][7][10] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). Inspect gloves before use.[1][7][10] |
| Skin and Body Protection | Impervious clothing, such as a lab coat, and long-sleeved attire.[1][3][7] |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated or if working outside a ventilated enclosure.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][4][7][10][11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3][4][5][7][10][11][12] Seek medical attention.[1][3][5][10][12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1][3][4][5][7][10][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][4][5][10][11][12]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous waste in a designated, labeled container. Follow all local, regional, and national regulations.[3][4][5][7][12] |
| Contaminated Materials (e.g., gloves, wipes, containers) | Place in a sealed, labeled container for hazardous waste disposal.[11] |
| Spills | Absorb with an inert material (e.g., diatomite, universal binders).[7] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[11][12] Decontaminate the spill area with alcohol.[7] Avoid allowing the substance to enter drains or water courses.[7] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Procedural workflow for safe handling and disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. redox.com [redox.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. nj.gov [nj.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
